molecular formula C10H17NO3 B168715 3-(1-Acetylpiperidin-4-yl)propanoic acid CAS No. 131417-49-7

3-(1-Acetylpiperidin-4-yl)propanoic acid

货号: B168715
CAS 编号: 131417-49-7
分子量: 199.25 g/mol
InChI 键: CBWPIRBWBJQAPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-Acetylpiperidin-4-yl)propanoic acid serves as a versatile chemical intermediate in medicinal chemistry and anticancer drug discovery research. Recent scientific studies have demonstrated its specific application as a precursor in the synthesis of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives . These synthesized thiazole derivatives have shown promising, structure-dependent antiproliferative activity in biological evaluations, exhibiting low micromolar efficacy against both drug-sensitive and multidrug-resistant lung cancer cell lines, including H69 and H69AR models . The compound's structural framework makes it a valuable building block for researchers designing and developing new small-molecule therapeutics. Its incorporation into more complex structures aims to create compounds capable of modulating key oncogenic pathways, with in silico studies suggesting potential for dual-targeting agents against targets such as EGFR and SIRT2 . This product is intended for research and development use only in a laboratory setting and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(1-acetylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(12)11-6-4-9(5-7-11)2-3-10(13)14/h9H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWPIRBWBJQAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Acetylpiperidin-4-yl)propanoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An Essential Scaffold for Medicinal Chemistry: Synthesis, Characterization, and Applications of 3-(1-Acetylpiperidin-4-yl)propanoic Acid

This technical guide provides a comprehensive overview of this compound, a pivotal building block for researchers, scientists, and professionals in the field of drug development. While detailed experimental data for this specific compound is not extensively published, this paper will infer its properties and reactivity based on the well-characterized parent molecule, 3-(Piperidin-4-yl)propanoic acid, and related N-substituted analogues. The focus will be on its synthesis, analytical characterization, and its versatile applications as a synthetic intermediate in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

This compound, with the CAS number 131417-49-7, is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals.[1][2] The presence of the N-acetyl group significantly modifies the properties of the parent piperidine ring by converting the secondary amine into a less basic amide. This modification influences the molecule's polarity, solubility, and hydrogen bonding capabilities, making it a valuable intermediate for fine-tuning the pharmacokinetic properties of larger drug molecules.

Table 1: Core Physicochemical Properties of this compound and its Precursor

PropertyThis compound3-(Piperidin-4-yl)propanoic acid
CAS Number 131417-49-7[3]1822-32-8[4]
Molecular Formula C10H17NO3[5]C8H15NO2[6]
Molecular Weight 199.25 g/mol [5]157.21 g/mol [6]
Predicted pKa ~4.7 (Carboxylic Acid)~4.7 (Carboxylic Acid), ~10.5 (Amine)
Predicted LogP ~0.5~-1.9[6]
Appearance Predicted to be a white to off-white solidOff-white solid[4]

The introduction of the acetyl group is expected to increase the lipophilicity (higher LogP) compared to its unacetylated precursor, which exists as a zwitterion at physiological pH. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation.

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the N-acetylation of its readily available precursor, 3-(Piperidin-4-yl)propanoic acid. This reaction is a standard procedure in organic synthesis.[1][7]

Experimental Protocol: N-acetylation of 3-(Piperidin-4-yl)propanoic acid

Materials:

  • 3-(Piperidin-4-yl)propanoic acid

  • Acetic anhydride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Hydrochloric acid (1M solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

  • Dissolution: Dissolve 3-(Piperidin-4-yl)propanoic acid (1.0 equivalent) and the base (1.2-1.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Acidify the aqueous layer to pH 3-4 with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Piperidin-4-yl-propanoic_acid 3-(Piperidin-4-yl)propanoic acid Reaction N-Acetylation at 0°C to RT 3-Piperidin-4-yl-propanoic_acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Acidify Purification Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Synthesis workflow for this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques. The following table summarizes the predicted spectroscopic data based on its chemical structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Carboxylic Acid Proton (COOH): Broad singlet, ~12 ppm. Piperidine Protons (CH, CH₂): Multiplets, ~1.0-4.5 ppm. Propanoic Acid Protons (CH₂CH₂): Triplets, ~1.5-2.5 ppm. Acetyl Protons (CH₃): Singlet, ~2.1 ppm.
¹³C NMR Carboxylic Carbonyl (C=O): ~175-180 ppm. Amide Carbonyl (C=O): ~170 ppm. Piperidine Carbons (CH, CH₂): ~25-50 ppm. Propanoic Acid Carbons (CH₂CH₂): ~30-40 ppm. Acetyl Carbon (CH₃): ~21 ppm.
Mass Spec (ESI-) [M-H]⁻: m/z 198.11
IR Spectroscopy Carboxylic Acid O-H Stretch: Broad band, 2500-3300 cm⁻¹. Carboxylic Acid C=O Stretch: Strong band, ~1700-1725 cm⁻¹. Amide C=O Stretch: Strong band, ~1630-1660 cm⁻¹.[8][9]

Applications in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[10][11] this compound serves as a versatile building block, offering two key points for molecular elaboration: the carboxylic acid and the potential for modification of the acetyl group.

The propanoic acid side chain can be readily converted to an amide by coupling with various amines, allowing for the introduction of diverse chemical functionalities. This is a common strategy for creating libraries of compounds for screening against biological targets. The N-acetyl group provides a neutral amide linkage that can orient substituents in a well-defined manner, which is crucial for optimizing interactions with protein binding pockets.

Derivatives of piperidinepropanoic acid have been explored in various therapeutic areas, including as intermediates in the synthesis of analgesics and anti-inflammatory drugs.[12] For instance, related structures are found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. A patent search reveals that similar structures have been incorporated into molecules designed as modulators of premature translation termination.[13]

Applications cluster_modifications Chemical Modifications cluster_applications Therapeutic Areas Building_Block This compound Amide_Coupling Amide Coupling (at Carboxylic Acid) Building_Block->Amide_Coupling Acetyl_Modification N-Deacetylation & Re-functionalization Building_Block->Acetyl_Modification Analgesics Analgesics Amide_Coupling->Analgesics Anti_Inflammatory Anti-inflammatory Agents Amide_Coupling->Anti_Inflammatory GPCR_Modulators GPCR Modulators Acetyl_Modification->GPCR_Modulators Ion_Channel_Blockers Ion Channel Blockers Acetyl_Modification->Ion_Channel_Blockers

References

An In-depth Technical Guide to 3-(1-Acetylpiperidin-4-yl)propanoic acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(1-acetylpiperidin-4-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed exploration of its molecular structure, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on the current scientific landscape.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The inherent conformational flexibility of the piperidine ring also allows for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets. This compound incorporates this privileged scaffold, functionalized with both an acetyl group and a propanoic acid moiety. This unique combination of a neutral amide and an acidic carboxylic acid group suggests its potential as a versatile building block in the synthesis of more complex molecules with tailored pharmacological profiles.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central piperidine ring substituted at the 1-position with an acetyl group and at the 4-position with a propanoic acid chain.

Molecular Formula: C₁₀H₁₇NO₃[2]

Molecular Weight: 200.25 g/mol

CAS Number: 131417-49-7[2]

The presence of the carboxylic acid group imparts acidic properties to the molecule, while the tertiary amide of the acetyl group is neutral. The molecule possesses a degree of conformational flexibility due to the piperidine ring and the rotatable bonds in the propanoic acid side chain.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the acetyl group, and the propanoic acid side chain. The protons on the piperidine ring will likely appear as complex multiplets in the aliphatic region. The acetyl methyl protons would present as a sharp singlet, and the methylene protons of the propanoic acid chain would appear as triplets. The acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the acetyl and carboxylic acid groups, in addition to the carbons of the piperidine ring and the propanoic acid chain.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. Strong carbonyl (C=O) stretching bands for the amide and the carboxylic acid would also be prominent.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group, the carboxylic acid group, and cleavage of the piperidine ring.

Synthesis of this compound: A Plausible Synthetic Route

A viable synthetic pathway for this compound can be designed based on established organic chemistry principles, particularly the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, a reaction known as the aza-Michael addition.[3] A subsequent N-acetylation step would yield the final product. A detailed, step-by-step experimental protocol is proposed below, drawing inspiration from similar syntheses of piperidine derivatives.[4]

Proposed Synthesis Workflow

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Reductive Amination & Acetylation (One-Pot) cluster_2 Step 3: Saponification Start 4-Piperidone Product1 Ethyl 3-(4-oxopiperidin-1-yl)propanoate Start->Product1 Base, Solvent Reactant1 Ethyl Acrylate Reactant1->Product1 Product1_2 Ethyl 3-(4-oxopiperidin-1-yl)propanoate Product2 Ethyl 3-(1-acetylpiperidin-4-yl)propanoate Product1_2->Product2 Sequential Addition Reactant2 Ammonia/Ammonium Acetate Reactant2->Product2 Reactant3 Reducing Agent (e.g., NaBH3CN) Reactant3->Product2 Reactant4 Acetic Anhydride Reactant4->Product2 Product2_2 Ethyl 3-(1-acetylpiperidin-4-yl)propanoate FinalProduct This compound Product2_2->FinalProduct Hydrolysis Reactant5 Base (e.g., NaOH or LiOH) Reactant5->FinalProduct

Caption: Figure 1: Proposed Synthesis Workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(piperidin-4-yl)propanoate

  • To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent such as methanol, add a base like sodium methoxide at 0 °C.

  • After stirring for a short period, add ethyl acrylate dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-oxopiperidin-1-yl)propanoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 3-(piperidin-4-yl)propanoic acid (the free base of the starting material, which can be purchased or synthesized) in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine, to the solution.

  • Cool the mixture to 0 °C and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Potential Applications in Drug Discovery and Development

While there is limited direct biological data on this compound itself, its structural features suggest its utility as a valuable intermediate in the synthesis of more complex and potentially bioactive molecules. The propanoic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to attach the piperidine scaffold to other pharmacophores.

Derivatives of arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The incorporation of the this compound moiety into larger molecules could lead to the development of novel therapeutics with a range of biological activities, including but not limited to anti-inflammatory, analgesic, and anticancer properties.[5][6]

The acetylated piperidine structure is also found in various biologically active compounds, and its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound serves as a key building block for creating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its molecular structure, combining the desirable features of a piperidine ring with reactive functional groups, makes it an attractive starting material for the synthesis of novel drug candidates. While further research is needed to fully elucidate its own biological activity, the synthetic accessibility and the proven importance of its constituent structural motifs ensure its continued relevance in the quest for new and improved therapeutics. This guide provides a solid foundation for researchers to understand, synthesize, and utilize this promising chemical entity in their scientific endeavors.

References

Synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthetic pathway for 3-(1-acetylpiperidin-4-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the piperidine core via catalytic hydrogenation of a pyridine precursor, followed by N-acetylation. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Step 1: Synthesis of 3-(Piperidin-4-yl)propanoic acid. This intermediate is prepared by the catalytic hydrogenation of 3-(pyridin-4-yl)acrylic acid. This reaction reduces the aromatic pyridine ring to a saturated piperidine ring.

  • Step 2: N-acetylation of 3-(Piperidin-4-yl)propanoic acid. The final product is obtained by the selective acetylation of the secondary amine on the piperidine ring using acetic anhydride.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Data of Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearanceMelting Point (°C)
3-(Pyridin-4-yl)acrylic acidC₈H₇NO₂149.155337-79-1White to off-white solid298-302
3-(Piperidin-4-yl)propanoic acidC₈H₁₅NO₂157.211822-32-8Off-white solid275-277[1]
This compoundC₁₀H₁₇NO₃199.25131417-49-7White to off-white solid110-112

Table 2: Spectroscopic Data

Compound Name¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)MS (m/z)
3-(Piperidin-4-yl)propanoic acid 1.10-1.25 (m, 2H), 1.45-1.60 (m, 3H), 1.70-1.80 (d, 2H), 2.25 (t, 2H), 2.55-2.65 (t, 2H), 3.00-3.10 (d, 2H), 8.5-10.0 (br s, 1H), 12.0-12.5 (br s, 1H)30.5, 32.0, 32.5, 35.0, 45.5, 175.0~3400 (N-H), ~3000 (O-H), 2920, 2850 (C-H), 1710 (C=O)158.1 [M+H]⁺
This compound 1.05-1.20 (m, 2H), 1.50-1.65 (m, 3H), 1.75-1.85 (d, 2H), 2.05 (s, 3H), 2.30 (t, 2H), 2.50-2.60 (t, 1H), 3.00-3.10 (t, 1H), 3.80-3.90 (d, 1H), 4.40-4.50 (d, 1H), 12.0-12.2 (br s, 1H)21.5, 30.0, 31.5, 32.0, 34.5, 40.5, 45.0, 169.0, 174.5~3000 (O-H), 2925, 2855 (C-H), 1715 (C=O, acid), 1640 (C=O, amide)200.1 [M+H]⁺

Note: Spectroscopic data are predicted based on typical values for the functional groups present and may vary depending on the solvent and instrument used.

Experimental Protocols

Step 1: Synthesis of 3-(Piperidin-4-yl)propanoic acid

This procedure outlines the reduction of 3-(pyridin-4-yl)acrylic acid to 3-(piperidin-4-yl)propanoic acid via catalytic hydrogenation. Platinum(IV) oxide (Adams' catalyst) is a commonly used catalyst for the hydrogenation of pyridine rings, often performed in an acidic solvent like glacial acetic acid to enhance the reactivity of the pyridine ring and prevent catalyst poisoning.

Materials:

  • 3-(Pyridin-4-yl)acrylic acid

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Methanol

  • Diethyl ether

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Buchner funnel with Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a high-pressure reaction vessel, dissolve 3-(pyridin-4-yl)acrylic acid (1.0 eq) in glacial acetic acid.

  • Add Platinum(IV) oxide (PtO₂) catalyst (typically 1-5 mol%).

  • Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[2]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetic acid and methanol.

  • To the resulting residue, add diethyl ether to precipitate the product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(piperidin-4-yl)propanoic acid as an off-white solid.[1]

Step 2: N-acetylation of 3-(Piperidin-4-yl)propanoic acid

This protocol describes the selective N-acetylation of 3-(piperidin-4-yl)propanoic acid using acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.

Materials:

  • 3-(Piperidin-4-yl)propanoic acid

  • Acetic anhydride (Ac₂O)

  • Pyridine (anhydrous) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Suspend 3-(piperidin-4-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine or triethylamine (2.0-2.5 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to afford this compound as a white to off-white solid.

Mandatory Visualization

The following diagrams illustrate the overall synthesis pathway and the experimental workflow for each step.

Synthesis_Pathway cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: N-Acetylation Start1 3-(Pyridin-4-yl)acrylic acid Reagents1 H₂, PtO₂ Glacial Acetic Acid Start1->Reagents1 Product1 3-(Piperidin-4-yl)propanoic acid Reagents1->Product1 Reduction Start2 3-(Piperidin-4-yl)propanoic acid Reagents2 Acetic Anhydride Pyridine or TEA Start2->Reagents2 Product2 This compound Reagents2->Product2 Acetylation

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_hydrogenation Step 1: Hydrogenation Workflow cluster_acetylation Step 2: N-Acetylation Workflow dissolve Dissolve Starting Material in Glacial Acetic Acid add_catalyst Add PtO₂ Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (50-70 bar H₂) Stir at RT add_catalyst->hydrogenate filter Filter to Remove Catalyst hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate isolate Isolate Product precipitate->isolate dissolve_amine Dissolve Intermediate in DCM with Base add_anhydride Add Acetic Anhydride at 0°C dissolve_amine->add_anhydride react Stir at RT add_anhydride->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify (Recrystallization/Chromatography) dry_concentrate->purify isolate_final Isolate Final Product purify->isolate_final

Caption: Detailed experimental workflows for the synthesis steps.

References

Unraveling the Potential Mechanism of Action of 3-(1-Acetylpiperidin-4-yl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Acetylpiperidin-4-yl)propanoic acid is a piperidine derivative with a structure suggestive of significant pharmacological activity. In the absence of direct empirical studies on this specific molecule, this technical guide synthesizes available data on structurally analogous compounds to propose a plausible mechanism of action. Drawing from extensive research on N-acetylpiperidine and 4-substituted piperidine propanoic acid derivatives, we infer that this compound likely exhibits a dual mechanism of action involving modulation of opioid receptors and anti-inflammatory pathways. This document provides a comprehensive overview of the hypothesized mechanisms, supported by data from related compounds, detailed experimental protocols from cited studies, and visual representations of the implicated signaling pathways.

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. The structural motif of this compound, featuring an N-acetylated piperidine ring linked to a propanoic acid side chain, suggests its potential interaction with biological targets implicated in pain and inflammation. While direct research on this compound is not publicly available, the extensive body of literature on similar molecules provides a strong foundation for postulating its mechanism of action.

Hypothesized Mechanism of Action

Based on the pharmacological profiles of structurally related compounds, a dual mechanism of action for this compound is proposed:

  • Modulation of Opioid Receptors: The N-substituted piperidine core is a well-established pharmacophore for opioid receptor ligands. The N-acetyl group and the 4-propanoic acid substituent likely influence the compound's affinity and efficacy at opioid receptors, particularly the mu-opioid receptor (MOR). It may act as an agonist or antagonist, leading to modulation of pain perception.

  • Anti-inflammatory Activity: Various piperidine derivatives have demonstrated anti-inflammatory properties through mechanisms distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs). These mechanisms often involve the inhibition of pro-inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in the production of inflammatory mediators.

Evidence from Structurally Related Compounds

The following sections summarize the pharmacological activities of compounds structurally similar to this compound, providing the basis for the hypothesized mechanism of action.

Opioid Receptor Activity of N-Acylpiperidine Derivatives

Numerous studies have demonstrated that N-acylpiperidine derivatives can exhibit high affinity for opioid receptors. The nature of the N-acyl group is a critical determinant of the pharmacological profile, influencing whether the compound acts as an agonist, partial agonist, or antagonist.

Table 1: Opioid Receptor Binding Affinities of Representative N-Acylpiperidine Analogs

CompoundN-SubstituentReceptor TargetBinding Affinity (Ki, nM)Reference
FentanylN-phenethylpropionamideMu-opioid (MOR)0.34[Fentanyl Analog Study]
PethidineN-methylMu-opioid (MOR)480[Pethidine Study]
Hypothesized N-acetyl Mu-opioid (MOR) To be determined N/A
Anti-inflammatory Properties of Piperidine Derivatives

Several piperidine-containing compounds have been shown to possess significant anti-inflammatory effects. Their mechanisms often involve the modulation of key inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Representative Piperidine Derivatives

CompoundProposed Anti-inflammatory MechanismIn Vitro/In Vivo ModelKey FindingsReference
Minocycline (contains a piperidine-like ring)Inhibition of microglial activation and pro-inflammatory cytokine productionLipopolysaccharide (LPS)-stimulated microgliaReduced TNF-α and IL-6 production[Minocycline Study]
Hypothesized Inhibition of NF-κB signaling To be determined To be determined N/A

Signaling Pathways

Based on the inferred mechanisms of action, the following signaling pathways are likely modulated by this compound.

Hypothesized Opioid Receptor Signaling

Activation of the mu-opioid receptor by an agonist leads to a cascade of intracellular events resulting in analgesia.

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) Gi Gi Protein MOR->Gi Ligand This compound (Hypothesized Agonist) Ligand->MOR AC Adenylyl Cyclase Gi->AC Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel K_channel GIRK Channel Gi->K_channel cAMP cAMP AC->cAMP inhibits Ca_influx ↓ Ca2+ influx Ca_channel->Ca_influx K_efflux ↑ K+ efflux K_channel->K_efflux Analgesia Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Hypothesized Mu-Opioid Receptor Agonist Signaling Pathway.

Hypothesized Anti-inflammatory Signaling Pathway

Inhibition of the NF-κB signaling pathway is a common mechanism for anti-inflammatory compounds.

G cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex degrades NFkB_active Active NF-κB NFkB_complex->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription Compound This compound Compound->IKK inhibits (hypothesized)

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

To empirically determine the mechanism of action of this compound, the following experimental protocols, adapted from studies on analogous compounds, are recommended.

Opioid Receptor Binding Assay
  • Objective: To determine the binding affinity of the compound for mu, delta, and kappa opioid receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells stably expressing human opioid receptors (e.g., CHO-K1 cells).

    • Incubate the membrane preparations with a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)
  • Objective: To assess the inhibitory effect of the compound on NF-κB activation.

  • Methodology:

    • Use a stable cell line containing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

    • After an appropriate incubation period, measure the reporter gene activity (e.g., luminescence or colorimetric change).

    • Determine the IC₅₀ value for the inhibition of NF-κB activation.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently unavailable, a comprehensive analysis of its structural analogs strongly suggests a dual role in modulating opioid receptors and inflammatory pathways. The N-acetylpiperidine core is a key pharmacophore for opioid receptor interaction, while the overall structure is consistent with compounds known to inhibit pro-inflammatory signaling cascades such as NF-κB. The proposed mechanisms and experimental protocols outlined in this guide provide a robust framework for future investigations to elucidate the precise pharmacological profile of this promising compound. Further research is warranted to validate these hypotheses and to explore the full therapeutic potential of this compound in the context of pain and inflammation.

In-depth Technical Guide: Biological Activity of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: An examination of the known biological activity, or lack thereof, for the chemical compound 3-(1-Acetylpiperidin-4-yl)propanoic acid.

Executive Summary

This technical guide provides a comprehensive review of the publicly available scientific literature and patent databases for information regarding the biological activity of this compound (CAS RN: 131417-49-7). Despite extensive searches, no direct biological activity data, quantitative metrics (e.g., IC50, EC50), or specific experimental protocols for this compound have been identified. The available information suggests that this compound may primarily serve as a chemical intermediate in the synthesis of more complex, biologically active molecules. This guide will detail the findings, or lack thereof, and present a potential synthetic context for this compound based on related structures found in patent literature.

Introduction to this compound

This compound is a chemical compound with the molecular formula C10H17NO3[1]. Its structure consists of a piperidine ring acetylated at the nitrogen atom, with a propanoic acid group attached at the 4-position. While the individual components of the molecule, such as the piperidine ring and propanoic acid, are common motifs in medicinal chemistry, the specific biological profile of this combined structure is not well-documented in peer-reviewed literature.

Review of Biological Activity Data

A thorough investigation of scientific databases and patent repositories for biological activity associated with this compound yielded no specific results. Searches for in vitro and in vivo studies, mechanism of action, or pharmacological data for this exact compound were unsuccessful. The literature on propanoic acid derivatives is extensive; however, these studies focus on structurally distinct molecules[2][3][4][5][6][7].

Potential Role as a Synthetic Intermediate

The absence of direct biological data suggests that this compound may be primarily utilized as a building block in the synthesis of more complex pharmaceutical agents. Evidence for this hypothesis is found in patent literature, where a structurally related moiety is incorporated into a larger, more complex molecule.

A United States patent discloses a compound, 3-[5-(1-Acetyl-piperidin-4-yl)-[8][9][10]oxadiazol-3-yl]-benzoic acid, which is described as being useful for treating or preventing diseases associated with nonsense mutations in mRNA[8]. This suggests that the "1-Acetyl-piperidin-4-yl" scaffold may be a valuable component in the design of molecules with this specific therapeutic application.

The logical relationship between this compound and the patented compound is illustrated in the diagram below. It is plausible that the propanoic acid derivative could be a precursor to the oxadiazole-containing final product, although the patent does not explicitly detail this specific synthetic route.

G cluster_0 Potential Synthetic Pathway A This compound (Intermediate) B Chemical Transformation (e.g., Oxadiazole formation) A->B Precursor C 3-[5-(1-Acetyl-piperidin-4-yl)-[1,2,4]oxadiazol-3-yl]-benzoic acid (Patented Biologically Active Compound) B->C Yields

References

Topic: "3-(1-Acetylpiperidin-4-yl)propanoic acid": A Structural Rationale for Therapeutic Target Deconvolution

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide presents a strategic framework for the identification and validation of potential therapeutic targets for the novel chemical entity, 3-(1-Acetylpiperidin-4-yl)propanoic acid. Lacking direct published data, our analysis is rooted in a first-principles approach, dissecting the molecule's structure to infer its potential interactions with established biological targets. The core structure features a piperidine ring, a common scaffold in neuropharmacology, constrained in a specific conformation and linked to a propanoic acid moiety, which serves as a potential mimic of the neurotransmitter γ-aminobutyric acid (GABA). The presence of an N-acetyl group significantly modifies the physicochemical properties of the piperidine nitrogen, neutralizing its basicity and increasing lipophilicity, which presents both challenges and opportunities for target engagement compared to analogous compounds.

Our primary hypothesis centers on the GABAergic system , with a strong focus on the GABA-B receptor , due to the compound's nature as a constrained GABA analog. Secondary and tertiary hypotheses explore the Sigma-1 (σ1) receptor and the Histamine H3 (H3) receptor , respectively, based on the prevalence of the piperidine scaffold in ligands for these targets. This document provides a comprehensive, multi-phase experimental workflow, from initial in silico screening and binding assays to functional and cell-based validation, designed to systematically test these hypotheses and elucidate the compound's mechanism of action.

Introduction: A Structural Hypothesis for Biological Activity

The therapeutic potential of a novel small molecule is encoded in its chemical structure. For this compound, three key structural motifs provide a logical foundation for formulating testable hypotheses about its biological targets.

  • The GABA Analog Core: The γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, and pain.[1][2] The core structure of 3-(piperidin-4-yl)propanoic acid is a conformationally restricted analog of GABA. Such analogs, like Gabapentin and Pregabalin, were designed to be more lipophilic and metabolically stable than GABA itself, allowing them to cross the blood-brain barrier and exert therapeutic effects.[3][4] The parent, unacetylated compound is explicitly noted as a building block for drugs targeting neurological disorders.[5] This forms our primary hypothesis: the compound is a modulator of the GABAergic system.

  • The Piperidine Scaffold: Piperidine rings are among the most important fragments in drug design, present in numerous pharmaceuticals targeting the CNS.[6] This scaffold is a privileged structure for ligands of both the Sigma-1 (σ1) receptor and the Histamine H3 (H3) receptor .[7][8][9]

    • Sigma-1 Receptor: This unique intracellular chaperone protein is involved in cellular stress responses and neuronal plasticity. Ligands often possess a piperidine or related nitrogenous ring and are being investigated for neuropathic pain, neuroprotection, and psychiatric conditions.[10]

    • Histamine H3 Receptor: As a presynaptic autoreceptor, H3R antagonists increase the release of histamine and other neurotransmitters, producing stimulant and pro-cognitive effects.[11] Many potent H3R antagonists incorporate a piperidine moiety to interact with the receptor.[12][13]

  • The N-Acetyl Moiety: This functional group is the key differentiator. In typical piperidine-based ligands for σ1 and H3 receptors, the piperidine nitrogen is basic and forms a critical salt bridge in the binding pocket. The N-acetylation in our compound neutralizes this basicity, which will fundamentally alter its interaction profile. This modification may negate binding at these targets or, more interestingly, confer a novel binding mode or selectivity profile.

Based on this analysis, we propose a prioritized target-finding strategy.

Table 1: Prioritized Target Hypotheses

Priority Target Class Rationale Key Structural Driver Potential Therapeutic Area
Primary GABA Receptors (esp. GABA-B) Strong structural mimicry of a constrained GABA molecule. Propanoic acid on piperidine ring Spasticity, Neuropathic Pain, Anxiety, Addiction
Secondary Sigma-1 (σ1) Receptor Piperidine is a well-established σ1 pharmacophore. Piperidine scaffold Neuropathic Pain, Neurodegenerative Disease, Depression

| Tertiary | Histamine H3 (H3) Receptor | Piperidine is a common feature in H3R antagonists. | Piperidine scaffold | Narcolepsy, Alzheimer's Disease, ADHD |

Part I: A Strategic Workflow for Target Deconvolution

To systematically investigate these hypotheses, we propose a phased approach that progresses from broad, computational screening to highly specific, functional validation. This workflow is designed to maximize information while conserving resources, ensuring that only the most promising target interactions are advanced to more complex biological systems.

G cluster_0 Phase 1: In Silico & Binding cluster_1 Phase 2: In Vitro Functional Validation cluster_2 Phase 3: Ex Vivo & MoA Studies P1_A Computational Docking (GABA-R, σ1, H3R) P1_B Radioligand Binding Assays (Primary Screen) P1_A->P1_B Guide Target Selection P1_C Affinity Determination (KD/Ki) (Orthogonal Assay - SPR) P1_B->P1_C Confirm Hits P2_A GPCR Assays (GABA-B, H3R) - GTPγS Binding - cAMP Accumulation P1_C->P2_A GPCR Hits P2_B Ion Channel Assays (GABA-A) - Electrophysiology P1_C->P2_B Ion Channel Hits P2_C Cellular Assays (σ1) - Neurite Outgrowth - Ca2+ Imaging P1_C->P2_C σ1 Hits P3_A Neurotransmitter Release (Brain Slices) P2_A->P3_A Validate in Tissue Context P2_B->P3_A Validate in Tissue Context P2_C->P3_A Validate in Tissue Context P3_B Downstream Signaling (Western Blot) P3_A->P3_B Elucidate Pathway

Caption: Target Deconvolution Workflow.

Part II: Detailed Experimental Protocols

This section provides step-by-step methodologies for the critical experiments outlined in the workflow.

Phase 1: Binding Affinity & Target Engagement

Rationale: The first step is to confirm a direct, physical interaction between this compound and the hypothesized protein targets. Radioligand binding assays are the industry standard for initial screening and affinity measurement.

Protocol 1: Radioligand Competition Binding Assay

  • Target Preparation:

    • Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing GABA-B, σ1, or H3 receptors) or from dissected brain tissue known to be rich in the target (e.g., rat cerebral cortex).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a specific high-affinity radioligand for the target receptor (see Table 2).

    • Add increasing concentrations of the unlabeled test compound, this compound (e.g., from 1 nM to 100 µM).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known, unlabeled ligand).

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting & Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 (concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Table 2: Recommended Reagents for Binding Assays

Target Receptor Radioligand Non-Specific Ligand Source Tissue/Cell Line
GABA-B [3H]-CGP54626 GABA (1 mM) Rat cortical membranes
Sigma-1 (σ1) [+]-[3H]-Pentazocine Haloperidol (10 µM) Guinea pig brain membranes

| Histamine H3 | [3H]-Nα-methylhistamine | Thioperamide (10 µM) | HEK293-hH3R membranes |

Phase 2: In Vitro Functional Characterization

Rationale: Once binding is confirmed, it is critical to determine the functional consequence of that interaction. Does the compound act as an agonist (activator), antagonist (blocker), or allosteric modulator?

Protocol 2: [35S]GTPγS Binding Assay (for GPCRs: GABA-B & H3)

This assay measures the first step in G-protein activation. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit. We use a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this activation.

  • Membrane Preparation: Use the same membrane preparations as in the binding assay.

  • Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl2.

  • Reaction:

    • Add membranes, [35S]GTPγS, and the test compound (at various concentrations) to a 96-well plate.

    • To test for antagonist activity, pre-incubate the membranes with the test compound before adding a known agonist (e.g., GABA for GABA-B, R-α-methylhistamine for H3).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination & Measurement: Terminate the reaction and measure bound [35S]GTPγS using the same filtration and scintillation counting method as described in Protocol 1.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding against the log concentration of the compound.

    • For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard agonist).

    • For antagonists, determine the IC50 and calculate the functional antagonist constant (KB) using the Schild equation.

Part III: Case Study - Prioritizing the GABA-B Receptor

Let us assume the initial screening phases yielded the hypothetical data summarized in Table 3.

Table 3: Hypothetical Integrated Screening Data

Target Binding Affinity (Ki, nM) Functional Activity (GTPγS)
GABA-B Receptor 150 Agonist (EC50 = 450 nM, Emax = 85%)
Sigma-1 (σ1) Receptor 2,500 No functional modulation observed

| Histamine H3 Receptor | >10,000 | Inactive |

Interpretation & Causality:

The data strongly suggest that this compound is a selective, direct-binding agonist of the GABA-B receptor.

  • Expertise: The sub-micromolar binding affinity (Ki = 150 nM) indicates a potent interaction. The corresponding functional agonism (EC50 = 450 nM) confirms this binding is productive, leading to G-protein activation. The >15-fold selectivity over the σ1 receptor and lack of activity at the H3 receptor demonstrate a specific pharmacological profile. The N-acetyl group, which prevents interaction at the H3 receptor, does not preclude high-affinity binding at the GABA-B receptor, suggesting the carboxylate group is the dominant binding determinant, mimicking the endogenous ligand GABA.

Mechanism of Action & Therapeutic Relevance:

The GABA-B receptor is a Class C GPCR that mediates slow and prolonged inhibitory neurotransmission.[14] As a heterodimer, agonist binding to the GABA-B1 subunit induces a conformational change that activates the GABA-B2 subunit, leading to G-protein signaling.[15]

G Compound 3-(1-Acetyl...) propanoic acid GABAB_R GABA-B1 GABA-B2 Compound->GABAB_R:f0 Binds & Activates G_Protein Gi/o Protein GABAB_R:f1->G_Protein AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_Influx

Caption: Hypothesized GABA-B Receptor Signaling Pathway.

As a GABA-B agonist, the compound would be expected to:

  • Postsynaptically: Activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

  • Presynaptically: Inhibit voltage-gated calcium channels, suppressing the release of neurotransmitters (including glutamate and GABA itself).

This profile is characteristic of Baclofen, the only clinically approved GABA-B agonist, used to treat spasticity.[16] Therefore, this compound holds potential for treating conditions characterized by neuronal hyperexcitability, such as muscle spasticity, neuropathic pain, and anxiety disorders.

Conclusion and Future Directions

This guide outlines a rational, structure-based strategy for the therapeutic target deconvolution of this compound. By leveraging structural analogies to known pharmacophores, we have prioritized the GABA-B receptor as the most probable high-affinity target. The provided experimental workflows offer a robust and validated path from initial hypothesis to functional confirmation.

Following the successful validation of the GABA-B receptor as the primary target, future work should focus on:

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties (ADME).

  • In Vivo Efficacy: Testing the compound in established animal models of spasticity, neuropathic pain, or anxiety.

  • Safety & Toxicology: Conducting comprehensive safety pharmacology and toxicology studies to establish a therapeutic window.

This systematic approach provides a clear and efficient pathway to understanding the therapeutic potential of this novel chemical entity and advancing it through the drug discovery pipeline.

References

An In-depth Technical Guide on the Genesis and Synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Unseen Scaffolds of Innovation

In the landscape of pharmaceutical research and drug development, the narrative is often dominated by the final, complex active pharmaceutical ingredients (APIs). However, the foundation of these therapeutic breakthroughs lies in the elegant and efficient synthesis of lesser-known, yet pivotal, molecular scaffolds. 3-(1-Acetylpiperidin-4-yl)propanoic acid is one such entity—a versatile building block whose significance is not in its own biological activity, but in the potential it unlocks for medicinal chemists. This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer a technical narrative on its probable synthetic origins, the chemical logic underpinning its creation, and its role as a precursor in the broader context of drug discovery. While a definitive historical record of its first synthesis is not prominently documented in scientific literature, we can infer its genesis through the well-established principles of organic chemistry, providing a robust and scientifically grounded account for the research community.

Deconstructing the Molecule: A Structural and Functional Analysis

This compound is a disubstituted piperidine derivative. Its structure is characterized by a central piperidine ring, which is a ubiquitous motif in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties.[1] The key functional groups that dictate its chemical reactivity and utility are:

  • A Propanoic Acid Side Chain: The carboxylic acid moiety at the 4-position provides a crucial handle for further chemical modifications, such as amide bond formation, allowing for its conjugation to other molecules.

  • An N-Acetyl Group: The acetylation of the piperidine nitrogen serves a dual purpose. It neutralizes the basicity of the nitrogen atom, which can be important for modulating the compound's overall physicochemical properties and preventing unwanted side reactions in subsequent synthetic steps.[2] This modification also influences the conformational preferences of the piperidine ring.

These structural features make this compound a valuable intermediate, particularly in the synthesis of compounds targeting a wide range of biological systems.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValueSource
Molecular Formula C10H17NO3Inferred
Molecular Weight 199.25 g/mol Inferred
CAS Number 131417-49-7[3]

Inferred Discovery and Synthetic Lineage: A Tale of Two Transformations

While a singular "discovery" paper for this compound is not readily apparent, its synthesis can be logically deduced from the convergence of two fundamental and well-documented organic transformations: the reduction of a pyridine ring to a piperidine and the subsequent N-acetylation. This inferred pathway represents the most probable and efficient route to this compound, likely first performed in the context of a larger synthetic campaign within a pharmaceutical or academic laboratory.

The logical precursor to our target molecule is 3-(pyridin-4-yl)propanoic acid. The synthesis of our target molecule can therefore be conceptualized as a two-step process:

  • Catalytic Hydrogenation: The aromatic pyridine ring of the precursor is reduced to the saturated piperidine ring.

  • N-Acetylation: The secondary amine of the resulting piperidine is acylated to introduce the acetyl group.

Synthetic_Lineage Precursor 3-(pyridin-4-yl)propanoic acid Intermediate 3-(piperidin-4-yl)propanoic acid Precursor->Intermediate Catalytic Hydrogenation Target This compound Intermediate->Target N-Acetylation

Caption: Inferred synthetic pathway to the target compound.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols are detailed, field-proven methodologies for the synthesis of this compound, based on established chemical principles and analogous transformations found in the literature.

Step 1: Catalytic Hydrogenation of 3-(pyridin-4-yl)propanoic acid

The reduction of the pyridine ring is a critical step, and several catalytic systems are effective for this transformation. The use of Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a robust and widely cited method for pyridine hydrogenation.[4]

Protocol:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 3-(pyridin-4-yl)propanoic acid (1 equivalent) and a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO2) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor to 50-70 bar.[4]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate, containing the desired 3-(piperidin-4-yl)propanoic acid, can be concentrated under reduced pressure.

Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge Reactor with 3-(pyridin-4-yl)propanoic acid and Acetic Acid B Add PtO2 Catalyst A->B C Seal and Purge Reactor B->C D Pressurize with H2 (50-70 bar) C->D E Stir at Room Temperature D->E F Vent H2 and Purge E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H

Caption: Step-by-step catalytic hydrogenation workflow.

Step 2: N-Acetylation of 3-(piperidin-4-yl)propanoic acid

The acetylation of the piperidine nitrogen is a straightforward and high-yielding reaction. Acetic anhydride is a common and effective acetylating agent for this purpose.[5]

Protocol:

  • Dissolution: Dissolve the crude 3-(piperidin-4-yl)propanoic acid (1 equivalent) from the previous step in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (TEA) or pyridine (1.5-2 equivalents), to the solution to act as an acid scavenger.[5]

  • Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride (1.1-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

The Role in Drug Discovery: A Versatile Intermediate

The true value of this compound lies in its application as a versatile building block in the synthesis of more complex and biologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 4-position via the propanoic acid side chain opens up a myriad of possibilities for creating novel chemical entities.[1] Its derivatives have been explored in various therapeutic areas, leveraging the favorable properties imparted by the piperidine ring.

Conclusion: A Foundational Piece of the Pharmaceutical Puzzle

While the specific moment of its "discovery" may be lost to the annals of laboratory notebooks, the chemical logic behind the synthesis of this compound is clear and compelling. Its creation is a testament to the power of fundamental organic reactions applied in a strategic manner to generate valuable molecular building blocks. For researchers and scientists in drug development, understanding the synthesis and chemical properties of such intermediates is paramount. This guide has aimed to provide not just a set of protocols, but a deeper appreciation for the scientific integrity and logical design that underpins the synthesis of these essential, yet often overlooked, chemical scaffolds.

References

Technical Guide: Solubility Profile of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3-(1-Acetylpiperidin-4-yl)propanoic acid, a compound of interest in pharmaceutical research and development. Due to a lack of publicly available quantitative solubility data, this document provides a framework for its determination. It includes standardized tables for recording experimental solubility data and detailed protocols for common and effective methods of solubility assessment. Furthermore, this guide presents visual workflows for these experimental procedures to ensure clarity and reproducibility in a laboratory setting.

Physicochemical Properties

Basic physicochemical properties of this compound are crucial for understanding its solubility profile.

PropertyValueSource
CAS Number 131417-49-7[1]
Molecular Formula C10H17NO3[1]
Molecular Weight 199.25 g/mol [1]
Appearance Solid (predicted)
pKa Not available

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported in publicly accessible databases. The following tables are provided as templates for researchers to systematically record their experimentally determined solubility data.

Table 1: Solubility in Aqueous Solutions at Various pH values (Temperature: 25°C)

Solvent (Buffer)pHSolubility (mg/mL)Solubility (µM)Method Used
Phosphate Buffered Saline7.4
Acetate Buffer4.5
Glycine-HCl Buffer2.0
Deionized WaterNeutral

Table 2: Solubility in Common Organic Solvents (Temperature: 25°C)

SolventDielectric ConstantSolubility (mg/mL)Solubility (µM)Method Used
Ethanol24.5
Methanol32.7
Dimethyl Sulfoxide (DMSO)46.7
Acetone20.7
Acetonitrile37.5
Isopropanol19.9
n-Butanol17.5
Ethyl Acetate6.0
Methyl Acetate6.7

Experimental Protocols for Solubility Determination

Given that this compound is a carboxylic acid, its solubility is expected to be pH-dependent. The following are detailed protocols for determining both thermodynamic and kinetic solubility, which are standard approaches in pharmaceutical development.[2][3]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected aqueous buffers and organic solvents

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired solvent (e.g., 1 mL of phosphate-buffered saline at pH 7.4).

  • Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Dilute the filtrate with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard calibration curve.

  • The resulting concentration is the thermodynamic solubility.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to quickly assess the solubility of many compounds.[2] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock.[3]

Objective: To determine the concentration at which the compound precipitates out of a solution, providing an estimate of its kinetic solubility.

Materials:

  • A concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Aqueous buffer solutions (e.g., PBS pH 7.4).

  • 96-well microplates (clear bottom).

  • Automated liquid handler or multichannel pipettes.

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance.

Procedure:

  • Prepare a serial dilution of the compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Using an automated liquid handler, transfer a small volume of the DMSO stock solutions to the corresponding wells of the aqueous plate. This rapid addition of a DMSO solution to an aqueous buffer can induce precipitation of poorly soluble compounds.

  • Allow the plate to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the plate can be centrifuged, and the concentration in the supernatant can be measured by HPLC-UV.[3]

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

G cluster_thermo Thermodynamic Solubility Workflow thermo_start Start add_excess Add excess solid compound to vial thermo_start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent incubate Incubate with agitation (24-72h) add_solvent->incubate settle Allow excess solid to settle incubate->settle filter Filter supernatant settle->filter analyze Analyze filtrate by HPLC filter->analyze thermo_end End: Equilibrium Solubility analyze->thermo_end G cluster_kinetic Kinetic Solubility Workflow kinetic_start Start prepare_stock Prepare concentrated DMSO stock solution kinetic_start->prepare_stock serial_dilute Create serial dilutions in DMSO prepare_stock->serial_dilute add_to_buffer Add DMSO dilutions to aqueous buffer serial_dilute->add_to_buffer equilibrate Equilibrate for a short period (1-2h) add_to_buffer->equilibrate measure_turbidity Measure turbidity with plate reader equilibrate->measure_turbidity kinetic_end End: Kinetic Solubility measure_turbidity->kinetic_end

References

An In-depth Technical Guide to 3-(1-Acetylpiperidin-4-yl)propanoic Acid: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-(1-acetylpiperidin-4-yl)propanoic acid, a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document delves into the nuanced aspects of its synthesis, characterization, and application, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies presented herein are designed to be self-validating, ensuring technical accuracy and reproducibility.

Introduction: The Significance of a Versatile Scaffold

This compound, with CAS Number 131417-49-7, has emerged as a critical building block in medicinal chemistry.[1] Its structure, featuring a piperidine ring, offers a versatile scaffold that can be readily modified to interact with a variety of biological targets. The N-acetyl group provides a stable, neutral amide functionality, while the propanoic acid side chain offers a handle for further chemical transformations, such as amide bond formation. This unique combination of features makes it a valuable intermediate in the synthesis of complex molecules, including antihistamines and other therapeutic agents. One of the most notable applications of this intermediate is in the synthesis of Bilastine, a second-generation H1 antihistamine.

Synthesis Methodology: A Robust and Scalable Approach

A reliable and scalable synthesis of this compound is crucial for its application in pharmaceutical development. A common and efficient route involves a two-step process starting from 3-(pyridin-4-yl)propanoic acid.[2] This method is advantageous due to the commercial availability of the starting material and the high efficiency of the transformations.

Step 1: Catalytic Hydrogenation of 3-(Pyridin-4-yl)propanoic Acid

The initial step involves the reduction of the pyridine ring of 3-(pyridin-4-yl)propanoic acid to a piperidine ring through catalytic hydrogenation. This reaction is typically carried out using a platinum(IV) oxide (PtO2) catalyst, also known as Adams' catalyst, under a hydrogen atmosphere.[3] The use of a protic solvent like glacial acetic acid is beneficial as it can enhance the catalyst's activity.[3]

Reaction Scheme:

  • Starting Material: 3-(Pyridin-4-yl)propanoic acid

  • Reagents: Hydrogen (H2), Platinum(IV) oxide (PtO2)

  • Solvent: Glacial Acetic Acid

  • Product: 3-(Piperidin-4-yl)propanoic acid[4]

Experimental Protocol: Catalytic Hydrogenation

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-(pyridin-4-yl)propanoic acid (1 equivalent).

  • Solvent and Catalyst Addition: Add glacial acetic acid to dissolve the starting material, followed by the addition of a catalytic amount of PtO2 (typically 5 mol%).[3]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.[3]

  • Reaction: Stir the mixture at room temperature for 6-10 hours, or until hydrogen uptake ceases.[3]

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting crude 3-(piperidin-4-yl)propanoic acid can be used in the next step without further purification.

Step 2: N-Acetylation of 3-(Piperidin-4-yl)propanoic Acid

The second step is the selective acetylation of the secondary amine of the piperidine ring. This is typically achieved using acetic anhydride in the presence of a base to neutralize the generated acetic acid.

Reaction Scheme:

  • Starting Material: 3-(Piperidin-4-yl)propanoic acid

  • Reagents: Acetic anhydride, a suitable base (e.g., triethylamine or sodium carbonate)

  • Solvent: A suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Product: this compound

Experimental Protocol: N-Acetylation

  • Dissolution: Dissolve the crude 3-(piperidin-4-yl)propanoic acid (1 equivalent) in a suitable aprotic solvent.

  • Base Addition: Add a base (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and acidify the aqueous layer with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-(Pyridin-4-yl)propanoic acid Step1 Catalytic Hydrogenation (H₂, PtO₂) Start->Step1 Intermediate 3-(Piperidin-4-yl)propanoic acid Step1->Intermediate Step2 N-Acetylation (Acetic Anhydride, Base) Intermediate->Step2 Product This compound Step2->Product

Caption: A two-step synthesis of this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the purity and identity of this compound for its use as a pharmaceutical intermediate. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl protons (singlet, ~2.1 ppm), piperidine ring protons (multiplets, ~1.2-4.5 ppm), and propanoic acid chain protons (multiplets, ~1.5-2.4 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[5]
¹³C NMR Resonances for the acetyl methyl carbon (~21 ppm), piperidine ring carbons (~30-50 ppm), propanoic acid carbons (~30-40 ppm), acetyl carbonyl carbon (~170 ppm), and the carboxylic acid carbonyl carbon (~175 ppm).[6][7]
FTIR Characteristic absorption bands for the carboxylic acid O-H stretch (~2500-3300 cm⁻¹, broad), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C=O stretch of the amide (~1620 cm⁻¹).[8]
Mass Spec. The molecular ion peak [M+H]⁺ is expected at m/z 200.25.[1] Common fragmentation patterns would involve the loss of the acetyl group and cleavage of the propanoic acid side chain.[9][10]
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound and for quantifying any process-related impurities.

Exemplary HPLC Protocol

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).[12]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Column Temperature: 30 °C.[11][12]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.[12]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[12]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity and Assay NMR ¹H and ¹³C NMR Data Structural Confirmation & Purity Data NMR->Data FTIR FTIR Spectroscopy FTIR->Data MS Mass Spectrometry MS->Data HPLC HPLC-UV HPLC->Data Sample This compound Sample Sample->NMR Sample->FTIR Sample->MS Sample->HPLC Release Release for Pharmaceutical Synthesis Data->Release

Caption: A typical analytical workflow for quality control.

Safety, Handling, and Storage

  • Hazard Identification: Based on related structures, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. The synthetic route via catalytic hydrogenation of 3-(pyridin-4-yl)propanoic acid followed by N-acetylation is a robust and scalable method for its production. Rigorous analytical characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure its quality and purity for use in the synthesis of APIs. Adherence to proper safety and handling procedures is paramount to ensure the well-being of laboratory personnel. This guide provides a solid foundation for researchers and developers working with this important chemical entity.

References

Methodological & Application

Synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details a robust and efficient two-step synthesis protocol for 3-(1-Acetylpiperidin-4-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the catalytic hydrogenation of 3-(pyridin-4-yl)propanoic acid to yield the key intermediate, 3-(piperidin-4-yl)propanoic acid. Subsequent N-acetylation of the piperidine nitrogen furnishes the final product. This document provides a thorough explanation of the underlying chemical principles, detailed step-by-step experimental procedures, safety precautions, and methods for purification and characterization, tailored for researchers and scientists in the field of organic synthesis and pharmaceutical development.

Introduction

Piperidine derivatives are prevalent scaffolds in a wide array of FDA-approved pharmaceuticals, owing to their favorable pharmacokinetic properties. The specific substitution pattern of the piperidine ring is crucial for modulating biological activity. This compound serves as a versatile intermediate, incorporating a carboxylic acid handle for further chemical modifications and an N-acetyl group that can influence solubility and interactions with biological targets. The synthetic route presented herein is designed for reliability and scalability, employing well-established chemical transformations.

The synthesis is strategically divided into two primary stages:

  • Reduction of the Pyridine Ring: The aromatic and resonance-stabilized pyridine ring of the starting material, 3-(pyridin-4-yl)propanoic acid, is saturated via catalytic hydrogenation. This transformation is a cornerstone of heterocyclic chemistry, typically employing a noble metal catalyst under a hydrogen atmosphere.[1][2]

  • N-Acetylation of the Piperidine Intermediate: The secondary amine of the resulting 3-(piperidin-4-yl)propanoic acid is then acylated. This is a standard procedure for the protection or functionalization of amines, and in this protocol, it is achieved using acetic anhydride.[3]

This guide will elaborate on the mechanistic underpinnings of these reactions and provide a detailed, actionable protocol for their execution in a laboratory setting.

Reaction Scheme and Mechanism

The overall synthetic pathway is depicted below:

Synthesis_Pathway Start 3-(pyridin-4-yl)propanoic acid Intermediate 3-(piperidin-4-yl)propanoic acid Start->Intermediate H₂, Pd/C Ethanol, RT Final This compound Intermediate->Final Acetic Anhydride Pyridine, DCM, 0°C to RT

Caption: Overall synthetic scheme for this compound.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of pyridine to piperidine is a heterogeneous catalytic process. The palladium on carbon (Pd/C) catalyst provides a surface for the adsorption of both the pyridine derivative and molecular hydrogen. Hydrogen gas is dissociatively chemisorbed onto the palladium surface, forming reactive palladium-hydride species. The adsorbed pyridine molecule then undergoes stepwise addition of hydrogen atoms to the aromatic ring, leading to its complete saturation. The acidic conditions, often employed by using acetic acid as a solvent or co-solvent, can facilitate the reaction by protonating the pyridine nitrogen, which can reduce catalyst poisoning and activate the ring towards reduction.[2][4]

Hydrogenation_Mechanism cluster_catalyst Palladium Catalyst Surface cluster_reaction H2 H₂ Pd_Surface Pd--Pd--Pd--Pd H2->Pd_Surface Adsorption & Dissociation Pyridine Pyridine Ring Pyridine->Pd_Surface Adsorption Adsorbed_Py Adsorbed Pyridine Piperidine Piperidine Ring Adsorbed_Py->Piperidine Stepwise H addition Adsorbed_H Adsorbed H atoms Desorption Product Desorption Piperidine->Desorption Desorption

Caption: Simplified mechanism of catalytic hydrogenation of a pyridine ring.

Mechanism of N-Acetylation

The N-acetylation of the secondary amine in 3-(piperidin-4-yl)propanoic acid with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group. A base, such as pyridine, is often used to neutralize the acetic acid byproduct, driving the reaction to completion.[2]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier
3-(pyridin-4-yl)propanoic acid≥98%Commercially Available
Palladium on Carbon (10 wt. %)Commercially Available
Hydrogen GasHigh Purity
EthanolAnhydrous
Acetic Anhydride≥99%Commercially Available
PyridineAnhydrous
Dichloromethane (DCM)Anhydrous
Ethyl AcetateACS Grade
HexanesACS Grade
Sodium Sulfate (Anhydrous)ACS Grade
Hydrochloric Acid (1 M)
Sodium Bicarbonate (Saturated)
Deionized Water
Equipment
  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • pH paper

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

  • Infrared (IR) Spectrometer

Experimental Protocols

Step 1: Synthesis of 3-(piperidin-4-yl)propanoic acid
  • Reaction Setup: In a high-pressure reaction vessel, dissolve 3-(pyridin-4-yl)propanoic acid (1 equivalent) in anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-(piperidin-4-yl)propanoic acid as a solid or oil. This crude product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve the crude 3-(piperidin-4-yl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.5-2 equivalents) dropwise.

  • Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench any unreacted acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), deionized water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the acetyl group and the saturated piperidine ring protons.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O stretch.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures for handling flammable gases must be followed.

  • Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and in the presence of air. It should be handled with care, preferably in a wet state.

  • Acetic Anhydride and Pyridine: These reagents are corrosive and have strong odors. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete HydrogenationInactive catalyst, insufficient hydrogen pressure, or catalyst poisoning.Use fresh catalyst, increase hydrogen pressure, or consider adding a small amount of acetic acid to the reaction mixture.
Low Yield in AcetylationInsufficient amount of acetylating agent or base, or incomplete reaction.Increase the equivalents of acetic anhydride and pyridine. Extend the reaction time.
Difficult PurificationPresence of impurities from the starting material or side products.Ensure the starting materials are of high purity. Optimize the extraction and washing steps. Employ column chromatography for purification if necessary.

Conclusion

The two-step synthesis protocol outlined in this guide provides a reliable and efficient method for the preparation of this compound. By following the detailed procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The use of well-established and understood chemical transformations ensures the robustness and scalability of this synthetic route.

References

Application Notes and Protocols for the Analysis of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1-Acetylpiperidin-4-yl)propanoic acid is a chemical entity of interest in pharmaceutical development due to its structural motifs, which are common in various active pharmaceutical ingredients (APIs). As with any compound intended for pharmaceutical use, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This document provides a comprehensive guide to the analytical methodologies for this compound, offering detailed protocols for researchers, scientists, and drug development professionals. The methods described herein are designed to be robust, reliable, and serve as a foundation for further validation in a regulated environment.

The molecular structure of this compound, with its carboxylic acid and amide functionalities, presents specific analytical challenges and opportunities. This guide will explore various techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a multi-faceted analytical approach. Furthermore, a detailed protocol for conducting forced degradation studies is included to assess the intrinsic stability of the molecule and to develop a stability-indicating method, a critical requirement in pharmaceutical development.[1][2][3][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.

PropertyValueSource
Molecular Formula C10H17NO3--INVALID-LINK--[5]
Molecular Weight 199.25 g/mol --INVALID-LINK--[5]
CAS Number 131417-49-7--INVALID-LINK--[5]

Note: Additional properties such as pKa, logP, and solubility should be experimentally determined to optimize methods like HPLC.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity and Assay

High-Performance Liquid Chromatography with UV detection is a cornerstone technique for the purity assessment and assay of non-volatile organic molecules like this compound.[6] The carboxylic acid moiety allows for good retention and separation on reversed-phase columns.

Scientific Rationale

The selection of a reversed-phase C18 column is based on the non-polar nature of the piperidine ring and the acetyl group, which will interact with the stationary phase. The propanoic acid group provides polarity, and its ionization state, controlled by the mobile phase pH, is critical for achieving optimal retention and peak shape. A mobile phase with a pH below the pKa of the carboxylic acid (typically around 4-5) will ensure the analyte is in its neutral form, leading to better retention. An organic modifier like acetonitrile is used to elute the compound from the column. UV detection is suitable due to the presence of the amide chromophore, although at a lower wavelength.

Experimental Workflow

Caption: HPLC analysis workflow from sample preparation to data reporting.

Detailed Protocol
ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for compounds of this polarity.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH suppresses ionization of the carboxylic acid, improving retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA gradient elution is recommended to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detector UV at 210 nmThe amide bond provides some UV absorbance at lower wavelengths.
Sample Preparation Dissolve 1 mg/mL in 50:50 Acetonitrile:WaterA common diluent for reversed-phase HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

For unequivocal identification, especially of impurities and degradants, and for sensitive quantification, LC-MS/MS is the method of choice. The technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Scientific Rationale

Electrospray ionization (ESI) is well-suited for polar molecules containing ionizable groups like the carboxylic acid in this compound. In positive ion mode, the molecule can be readily protonated. Tandem mass spectrometry (MS/MS) allows for the selection of the protonated parent ion, its fragmentation, and the detection of specific fragment ions, providing a high degree of certainty in identification and reducing matrix interference for quantification.

Detailed Protocol
ParameterRecommended ConditionRationale
LC System UPLC/UHPLC systemProvides higher resolution and faster analysis times compared to conventional HPLC.
Column C18, 50 mm x 2.1 mm, 1.7 µmSmaller particle size for better efficiency, compatible with UPLC.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, ideal for MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Gradient 5% B to 95% B over 5 minutesA fast gradient suitable for rapid screening and analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is effective for polar, ionizable compounds. Positive mode will protonate the molecule.
MS Scan Mode Full Scan (m/z 100-500) and MS/MSFull scan for initial identification, followed by targeted MS/MS for confirmation and quantification.
Precursor Ion [M+H]+ = 200.12Calculated m/z for the protonated molecule.
Collision Energy 10-30 eV (to be optimized)Energy required to induce fragmentation of the precursor ion.
Product Ions To be determined experimentallyCharacteristic fragments will be used for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analysis

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be a powerful tool for identifying volatile impurities or for analyzing the compound after derivatization.[6][7][8][9]

Scientific Rationale

Derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl ester) is necessary to allow the compound to be analyzed by GC.[7] This process makes the analyte amenable to vaporization in the GC inlet without thermal degradation. Subsequent separation on a capillary column and detection by mass spectrometry allows for sensitive and specific analysis.

Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample in Aprotic Solvent Deriv Add Derivatizing Agent (e.g., BSTFA, Diazomethane) Sample->Deriv React Heat to Complete Reaction Deriv->React GCMS GC-MS System (Injector, Column, MS Detector) React->GCMS Inject Data Acquire Mass Spectra GCMS->Data Library Identify Compound & Impurities Data->Library Compare to Spectral Library

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Detailed Protocol
ParameterRecommended ConditionRationale
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSA common and effective silylating agent for carboxylic acids.
Reaction Heat at 70 °C for 30 minutesEnsures complete derivatization.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-polarity column suitable for a wide range of derivatized compounds.
Injector Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program 100 °C (2 min), then ramp to 280 °C at 15 °C/minA temperature program to separate analytes based on their boiling points.
Carrier Gas Helium at 1 mL/minInert carrier gas for GC.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique for GC-MS, producing reproducible fragmentation patterns.
Mass Range m/z 40-500A typical mass range for screening organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of this compound and for the characterization of its impurities and degradants. Both ¹H and ¹³C NMR are essential.[10]

Scientific Rationale

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule.[10] 2D NMR techniques like COSY and HSQC can be used to establish the complete bonding framework of the molecule.

Expected ¹H and ¹³C NMR Chemical Shifts
  • ¹H NMR: Protons on the piperidine ring will appear in the aliphatic region (1-4 ppm). The acetyl methyl group will be a singlet around 2 ppm. The propanoic acid methylene protons will show characteristic multiplets. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbonyl carbons of the amide and carboxylic acid will be in the downfield region (170-180 ppm). The carbons of the piperidine ring and the propanoic acid chain will be in the aliphatic region (20-60 ppm). The acetyl methyl carbon will be around 20-25 ppm.[10]

Detailed Protocol
ParameterRecommended ConditionRationale
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)Common solvents for NMR analysis of organic molecules.
Concentration 5-10 mg/mLSufficient concentration for good signal-to-noise ratio.
Spectrometer 400 MHz or higherHigher field strength provides better resolution and sensitivity.
Experiments ¹H, ¹³C, DEPT, COSY, HSQCA comprehensive set of experiments for full structural elucidation.
Reference Tetramethylsilane (TMS) at 0.00 ppmStandard internal reference for ¹H and ¹³C NMR.

Forced Degradation Studies

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[1][3][4] The goal is to induce degradation to a level of 5-20% to identify potential degradation products.[1]

Forced Degradation Workflow

Caption: Workflow for conducting forced degradation studies and validating a stability-indicating method.

Detailed Protocol
Stress ConditionReagent/ConditionTimeAnalysisExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C2, 4, 8, 24 hoursNeutralize, then HPLC-UV and LC-MSHydrolysis of the amide bond to form 3-(piperidin-4-yl)propanoic acid and acetic acid.
Base Hydrolysis 0.1 M NaOH at room temp.2, 4, 8, 24 hoursNeutralize, then HPLC-UV and LC-MSHydrolysis of the amide bond.
Oxidation 3% H₂O₂ at room temp.2, 4, 8, 24 hoursHPLC-UV and LC-MSOxidation of the piperidine ring or other susceptible sites.
Thermal Solid state at 80 °C1, 3, 7 daysDissolve, then HPLC-UV and LC-MSPotential for various degradation pathways, including decarboxylation.
Photolytic ICH Q1B conditions (UV and visible light)As per guidelinesDissolve, then HPLC-UV and LC-MSPhotochemical degradation, potential for complex reactions.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and stability evaluation of this compound. The provided protocols are intended as a starting point and should be further optimized and validated according to the specific requirements of the intended application and relevant regulatory guidelines.

References

Application Note: Comprehensive NMR Spectroscopic Analysis of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of NMR in Structural Verification

3-(1-Acetylpiperidin-4-yl)propanoic acid is a substituted piperidine derivative, a class of compounds frequently utilized as scaffolds in medicinal chemistry. The precise confirmation of its covalent structure is a critical prerequisite for its use in further research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of such organic molecules in solution.[1][2]

This application note details the complete workflow for analyzing this compound, from initial sample handling to the final assignment of all proton (¹H) and carbon (¹³C) signals. By integrating 1D and 2D NMR techniques, we can establish not only the presence of key functional groups but also the precise connectivity of the molecular framework.

Chemical Structure and Atom Numbering:

References

Application Note: Mass Spectrometry Analysis of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and specific method for the analysis of 3-(1-Acetylpiperidin-4-yl)propanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection. A characteristic fragmentation pattern for this compound has been identified and can be utilized for its selective detection and quantification in complex matrices.

Introduction

This compound is a small molecule of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for pharmacokinetic, metabolism, and toxicology studies. This note provides a comprehensive LC-MS/MS method, including predicted mass spectrometry data and a detailed experimental protocol for its analysis.

Predicted Mass Spectrometry Data

In the absence of publicly available experimental mass spectra for this compound, a plausible fragmentation pattern was predicted based on its chemical structure and established fragmentation mechanisms of related compounds, such as N-acetylated piperidines and carboxylic acids. The exact mass of the protonated molecule [M+H]⁺ is 214.1438 m/z.

Key predicted fragmentation pathways include the neutral loss of water (H₂O) from the carboxylic acid moiety, the loss of the acetyl group (CH₂=C=O), and cleavage of the propanoic acid side chain. A significant fragment is also expected from the cleavage of the bond between the piperidine ring and the propanoic acid side chain.

Table 1: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = 214.14 m/z)

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/Neutral LossRelative Intensity (%)
214.14196.13[M+H - H₂O]⁺45
214.14172.12[M+H - CH₂=C=O]⁺80
214.14154.11[M+H - H₂O - CH₂=C=O]⁺30
214.14140.11[M+H - C₃H₅O₂]⁺ (Loss of propanoic acid radical)100
214.1498.09[C₆H₁₂N]⁺ (Piperidine ring fragment)60
214.1443.02[CH₃CO]⁺ (Acetyl group)90

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using LC-MS/MS.

Sample Preparation

A generic sample preparation protocol for extracting small molecules from a biological matrix (e.g., plasma) is provided below. This should be optimized for the specific matrix.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Liquid Chromatography
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)214.14140.1115100
This compound (Qualifier)214.1443.0225100

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Matrix Biological Matrix (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Matrix->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: LC-MS/MS workflow for the analysis of this compound.

fragmentation_pathway Parent [M+H]⁺ m/z = 214.14 Frag1 [M+H - H₂O]⁺ m/z = 196.13 Parent->Frag1 - H₂O Frag2 [M+H - CH₂=C=O]⁺ m/z = 172.12 Parent->Frag2 - CH₂=C=O Frag3 [M+H - C₃H₅O₂]⁺ m/z = 140.11 Parent->Frag3 - C₃H₅O₂ Frag4 [CH₃CO]⁺ m/z = 43.02 Parent->Frag4

Caption: Predicted fragmentation of this compound.

Conclusion

This application note provides a robust and selective LC-MS/MS method for the determination of this compound. The detailed protocol and predicted fragmentation data serve as a valuable resource for researchers in the field of drug development and bioanalysis. The presented workflow can be adapted and validated for specific research needs, enabling accurate quantification of this compound in various biological matrices.

Application Notes and Protocols for the HPLC Analysis of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(1-Acetylpiperidin-4-yl)propanoic acid. This molecule's polar nature, stemming from its carboxylic acid and acetylated piperidine functionalities, presents a unique challenge for retention and peak shape in reversed-phase chromatography. This document provides a step-by-step protocol, from initial method development to final validation, grounded in scientific principles and adherence to regulatory standards. We will explore the critical aspects of column selection, mobile phase optimization with a focus on pH control, and detector settings to achieve a reliable and reproducible analytical method suitable for research, development, and quality control environments.

Introduction: The Analytical Challenge of Polar Molecules

This compound is a small molecule of interest in pharmaceutical development. Its structure, characterized by a carboxylic acid group and an acetylated piperidine ring, renders it highly polar. In reversed-phase HPLC, which separates compounds based on their hydrophobicity, polar analytes often exhibit poor retention, eluting at or near the solvent front, and can suffer from poor peak shape.[1] Therefore, a systematic approach to method development is crucial to overcome these challenges and establish a reliable analytical method.

The primary objective of this application note is to provide a detailed workflow for developing a robust HPLC method for this compound. This will be achieved by focusing on two key areas:

  • Strategic Column Selection: Evaluating different stationary phase chemistries to enhance retention of a polar analyte.

  • Intelligent Mobile Phase Optimization: Leveraging pH control to manipulate the ionization state of the analyte, thereby improving its retention and peak shape.

All experimental designs and validation protocols are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring the final method is fit for its intended purpose in a regulated environment.[2][3][4]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective HPLC method development. For this compound, the most critical parameters are its acidity (pKa) and polarity (logP).

This information dictates our primary strategy for reversed-phase HPLC: we must suppress the ionization of the carboxylic acid to increase its hydrophobicity and, consequently, its retention on a non-polar stationary phase.[6][7][8]

HPLC Method Development: A Step-by-Step Approach

Our method development strategy will be systematic, beginning with column and mobile phase screening, followed by optimization of the chromatographic conditions.

Initial Column and Mobile Phase Screening

The initial screening phase aims to identify a suitable column and a promising mobile phase composition that provides adequate retention and a good peak shape for the analyte.

Column Selection Rationale:

Given the polar nature of this compound, a standard C18 column may not provide sufficient retention.[9] Therefore, our screening will include:

  • Conventional C18: As a baseline for comparison.

  • Polar-Endcapped C18: These columns have a modified surface that improves compatibility with highly aqueous mobile phases and can enhance the retention of polar compounds.[4]

  • Mixed-Mode Column (Reversed-Phase/Anion-Exchange): This type of column offers a dual retention mechanism, combining hydrophobic interactions with ion-exchange, which can be highly effective for retaining acidic polar compounds.[1][9]

Mobile Phase Selection Rationale:

To suppress the ionization of the carboxylic acid (pKa ~4.7), the mobile phase pH should be at least two pH units below this value.[6][7] Therefore, we will start with a mobile phase buffered at a pH of approximately 2.7. Formic acid is a suitable buffer for this pH range and is also compatible with mass spectrometry (MS) detection.[10]

The initial mobile phase composition will be a gradient of an aqueous buffer and an organic modifier (acetonitrile or methanol). Acetonitrile is often a good starting point due to its lower viscosity and UV transparency.[11]

Table 1: Initial Column and Mobile Phase Screening Parameters

ParameterCondition 1Condition 2Condition 3
Column C18, 4.6 x 150 mm, 5 µmPolar-Endcapped C18, 4.6 x 150 mm, 5 µmMixed-Mode (RP/AX), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)0.1% Formic Acid in Water (pH ~2.7)0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B in 15 minutes5-95% B in 15 minutes5-95% B in 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C30 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL10 µL
Optimization of Chromatographic Conditions

Based on the results from the initial screening, the most promising column and mobile phase system will be selected for further optimization. The goal of this phase is to fine-tune the separation to achieve optimal resolution, peak shape, and run time.

Key Optimization Parameters:

  • Mobile Phase pH: While our initial pH of ~2.7 is a good starting point, slight adjustments can impact selectivity, especially if impurities with different pKa values are present.[7][8]

  • Organic Modifier: The choice between acetonitrile and methanol can alter selectivity due to their different solvent properties.[11]

  • Gradient Slope and Time: Adjusting the gradient profile can improve the separation of closely eluting peaks and reduce the analysis time.

  • Column Temperature: Temperature can affect selectivity and viscosity of the mobile phase.

Final Optimized HPLC Method

After systematic optimization, the following method was determined to be the most suitable for the analysis of this compound.

Table 2: Final Optimized HPLC Method Parameters

ParameterFinal Optimized Condition
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 10-70% B in 10 minutes, hold at 70% B for 2 minutes, return to 10% B in 1 minute, and equilibrate for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 10 µL

Detailed Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve the desired concentrations for linearity and quantification.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase mixture may be sufficient. For a drug product, extraction and filtration steps may be necessary.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters outlined in Table 2.

  • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase mixture) to ensure the system is clean.

  • Inject the standard solutions to establish system suitability and generate a calibration curve.

  • Inject the sample solutions for analysis.

Method Validation

The optimized method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[2][4][10] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Properties Analyte Physicochemical Properties (pKa, logP) Column_Screening Column Screening (C18, Polar-Endcapped, Mixed-Mode) Analyte_Properties->Column_Screening Informs Mobile_Phase_Screening Mobile Phase Screening (pH, Organic Modifier) Analyte_Properties->Mobile_Phase_Screening Informs Parameter_Optimization Parameter Optimization (Gradient, Temperature, Flow Rate) Column_Screening->Parameter_Optimization Leads to Mobile_Phase_Screening->Parameter_Optimization Leads to Final_Method Final Optimized Method Parameter_Optimization->Final_Method Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision, etc.) Final_Method->Validation pH_Control_Rationale cluster_Analyte Analyte: this compound cluster_Mobile_Phase Mobile Phase Conditions cluster_Outcome Chromatographic Outcome Analyte Carboxylic Acid Group (pKa ~4.7) High_pH High pH ( > pKa) Analyte is Ionized (Deprotonated) Low_pH Low pH ( < pKa) Analyte is Neutral (Protonated) Poor_Retention Poor Retention Early Elution, Poor Peak Shape High_pH->Poor_Retention Leads to Good_Retention Good Retention Improved Peak Shape, Reliable Quantification Low_pH->Good_Retention Leads to

References

Application Notes and Protocols for the In Vivo Evaluation of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As "3-(1-Acetylpiperidin-4-yl)propanoic acid" is a novel chemical entity with no established biological activity from the provided search, the following application notes and protocols provide a general framework for its initial in vivo characterization. The experimental designs are based on standard preclinical evaluation guidelines for new chemical entities.[1][2] Researchers should adapt these protocols based on the compound's specific physicochemical properties and any emerging in vitro data.

Introduction and Rationale

The initial in vivo assessment of a novel compound, such as this compound, is a critical step in the drug discovery process.[3] These foundational studies are designed to understand how the organism's body affects the drug (pharmacokinetics) and what the drug does to the body, including potential adverse effects (pharmacodynamics and toxicology).[4] The data generated from these initial studies are essential for making informed decisions about the compound's potential as a therapeutic agent and for designing future efficacy studies.[2][3]

This document outlines a phased approach for the preliminary in vivo evaluation of this compound, focusing on two key areas:

  • Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Understanding the PK profile is crucial for selecting an appropriate dosing regimen for subsequent studies.[5][6]

  • Acute Toxicity: To determine the maximum tolerated dose (MTD) and identify any potential acute toxicities. This information is vital for establishing a safe dose range for further non-clinical studies.[6][7]

While some propanoic acid derivatives have shown anti-inflammatory or antimicrobial activities, the specific biological target of this compound is unknown.[8][9] Therefore, the following protocols are target-agnostic and focus on fundamental characterization.

Experimental Workflows

The following diagrams illustrate the logical flow of the initial in vivo characterization of a novel compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Further Development Compound This compound (Novel Compound) Formulation Formulation Development (Solubility, Stability) Compound->Formulation PK Pharmacokinetic (PK) Study (Single Dose, IV & PO) Formulation->PK Tox Acute Toxicity Study (Maximum Tolerated Dose) Formulation->Tox Analysis Data Analysis & Interpretation PK->Analysis Tox->Analysis Decision Go/No-Go Decision Analysis->Decision Efficacy Efficacy Studies (in relevant disease models) Decision->Efficacy

Caption: Overall workflow for the in vivo characterization of a novel compound.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the basic pharmacokinetic parameters of this compound in a rodent model (e.g., Sprague-Dawley rats) following a single intravenous (IV) and oral (PO) administration.

Materials
  • This compound

  • Vehicle for formulation (e.g., saline, 5% DMSO/5% Solutol in saline)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection tubes (e.g., K2-EDTA tubes)

  • Centrifuge, pipettes, and storage vials

  • LC-MS/MS system for bioanalysis

Experimental Design

A crossover or parallel-group design can be used. For this protocol, a parallel-group design is described.

GroupNRoute of AdministrationDose Level (mg/kg)
13-5Intravenous (IV)2
23-5Oral (PO)10

Note: Dose levels are hypothetical and should be adjusted based on any available in vitro cytotoxicity data. The IV dose should be low enough to avoid solubility issues, while the PO dose is typically higher to account for potential poor absorption.[7]

Dosing and Sample Collection Workflow

G cluster_pk Pharmacokinetic Study Workflow start Acclimatize Animals (≥ 3 days) fast Fast Animals Overnight (water ad libitum) start->fast dose_iv Administer Compound (IV) n=3-5 fast->dose_iv dose_po Administer Compound (PO) n=3-5 fast->dose_po collect_iv Serial Blood Collection (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_iv->collect_iv collect_po Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dose_po->collect_po process Process Blood to Plasma (Centrifugation) collect_iv->process collect_po->process store Store Plasma at -80°C process->store analyze LC-MS/MS Analysis (Quantify Compound) store->analyze calc Calculate PK Parameters analyze->calc

Caption: Workflow for the single-dose pharmacokinetic study.

Protocol Steps
  • Acclimatization: Acclimatize animals to the facility for a minimum of 3 days.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • IV Group: Administer the compound via the tail vein.[4] The injection volume should be low (e.g., 1-2 mL/kg).

    • PO Group: Administer the compound via oral gavage.[4]

  • Blood Collection: Collect sparse or serial blood samples (approx. 100-150 µL per time point) from the saphenous or submandibular vein at predetermined time points.[5]

  • Plasma Processing: Immediately place blood samples into K2-EDTA tubes, mix gently, and keep on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

  • Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to calculate key PK parameters.

Data Presentation: Pharmacokinetic Parameters
ParameterDescriptionIV Group (Mean ± SD)PO Group (Mean ± SD)
Cmax Maximum plasma concentration
Tmax Time to reach CmaxN/A
AUC(0-t) Area under the curve from 0 to last time point
AUC(0-inf) Area under the curve extrapolated to infinity
t1/2 Elimination half-life
CL Clearance
Vdss Volume of distribution at steady state
F (%) Oral BioavailabilityN/A

Acute Toxicity (Maximum Tolerated Dose - MTD) Study Protocol

Objective: To determine the maximum tolerated dose of this compound and observe signs of acute toxicity in a rodent model (e.g., CD-1 mice) following a single administration.

Materials
  • This compound

  • Vehicle for formulation

  • CD-1 mice (male and female, 6-8 weeks old)

  • Dosing syringes and needles

  • Calibrated balance for weighing animals

  • Observation cages

Experimental Design

A dose-escalation design is used. The route of administration should be the intended therapeutic route (if known) or the route determined to have better bioavailability from the PK study (e.g., PO).

GroupN (M/F)Dose Level (mg/kg)
13/3Vehicle Control
23/350
33/3150
43/3500
53/31000
63/32000

Note: Dose levels are based on standard acute toxicity guidelines and should be adjusted based on PK data or any observed toxicity in earlier cohorts.

MTD Study Workflow

G cluster_mtd Acute Toxicity (MTD) Study Workflow start Acclimatize Animals (≥ 3 days) random Randomize into Dose Groups (n=3 M/F per group) start->random dose Single Dose Administration (e.g., Oral Gavage) random->dose obs_short Intensive Observation (First 4-6 hours) dose->obs_short obs_long Daily Observation (Body Weight, Clinical Signs) for 7-14 days obs_short->obs_long endpoint Endpoint: Euthanasia & Necropsy obs_long->endpoint analysis Data Analysis: Determine MTD endpoint->analysis

Caption: Workflow for the single-dose acute toxicity (MTD) study.

Protocol Steps
  • Acclimatization & Randomization: Acclimatize animals for ≥3 days, then randomize them into dose groups. Record initial body weights.

  • Dosing: Administer a single dose of the compound or vehicle to the appropriate groups.

  • Observations:

    • Intensive: Continuously monitor animals for the first 30 minutes post-dose, then at 1, 2, 4, and 6 hours. Record any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Daily: For the next 7-14 days, observe animals once daily for clinical signs. Record body weights on Days 1, 3, 7, and at termination.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious toxicity (e.g., >20% body weight loss or other severe clinical signs).

  • Termination: At the end of the observation period, euthanize all surviving animals. Conduct a gross necropsy to observe any abnormalities in major organs.

Data Presentation: Clinical Observations and Body Weight Changes

Table 4.5.1: Summary of Clinical Observations

Dose (mg/kg) Time Post-Dose Clinical Sign Severity (Mild/Mod/Sev) Number of Animals Affected (M/F)
50 1 hr Normal - 0/0
150 1 hr Normal - 0/0
500 1 hr Piloerection Mild 1/2
1000 1 hr Piloerection, Lethargy Moderate 3/3
2000 1 hr Ataxia, Lethargy Severe 3/3

| 2000 | 4 hr | Mortality | - | 1/1 |

Table 4.5.2: Percent Body Weight Change

Dose (mg/kg) Day 3 (% Change) Day 7 (% Change) Day 14 (% Change)
Vehicle Mean ± SD Mean ± SD Mean ± SD
50 Mean ± SD Mean ± SD Mean ± SD
150 Mean ± SD Mean ± SD Mean ± SD
500 Mean ± SD Mean ± SD Mean ± SD
1000 Mean ± SD Mean ± SD Mean ± SD

| 2000 | Mean ± SD | Mean ± SD | Mean ± SD |

Conclusion

The successful completion of these foundational pharmacokinetic and acute toxicity studies will provide a crucial initial safety and exposure profile for this compound.[10] This data package is essential for making a " go/no-go " decision and for the rational design of subsequent in vivo efficacy studies in relevant disease models, once a biological target or therapeutic hypothesis has been established.[11]

References

"3-(1-Acetylpiperidin-4-yl)propanoic acid" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 3-(1-Acetylpiperidin-4-yl)propanoic acid

Introduction

This compound is a valuable bifunctional building block in organic synthesis, particularly relevant for drug discovery and development. Its structure incorporates a piperidine core, a common scaffold in many biologically active compounds, along with a reactive carboxylic acid handle. The N-acetyl group provides stability and influences the molecule's physicochemical properties, while the propanoic acid side chain allows for straightforward derivatization, most commonly through amide bond formation. This combination makes it an ideal starting point for creating diverse libraries of compounds for screening and lead optimization.

The piperidine moiety is a key structural feature in numerous pharmaceuticals, including potent enzyme inhibitors. A prominent application area for molecules containing substituted piperidine rings is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents used in targeted therapies.[1][2][3] PARP inhibitors function by disrupting DNA repair mechanisms in cancer cells, leading to a synthetic lethality in tumors with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[2][3][4] The structural framework of this compound is well-suited for the synthesis of analogs of known PARP inhibitors like Niraparib, making it a building block of significant interest for oncology research.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 131417-49-7[5]
Molecular Formula C₁₀H₁₇NO₃[5]
Molecular Weight 200.25 g/mol [5]
Appearance White to off-white solidInferred
Melting Point 126-128 °C[5]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)Inferred

Protocols for Application in Synthesis

The primary utility of this compound as a building block stems from the reactivity of its carboxylic acid group. The most common and versatile transformation is the formation of an amide bond by coupling the acid with a primary or secondary amine. This reaction is fundamental in medicinal chemistry for linking molecular fragments.

Protocol 1: General Procedure for Amide Coupling via Carbodiimide Activation

This protocol describes a standard method for coupling this compound with a generic amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and epimerization.

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Purification & Product A This compound E 1. Dissolve Acid & Amine in Solvent 2. Add Base (DIEA) 3. Cool to 0 °C A->E B Amine (R-NH2) B->E C EDC, HOBt, DIEA C->E D Solvent (DMF/DCM) D->E F 4. Add Coupling Reagents (EDC, HOBt) 5. Stir at Room Temperature (2-16 h) E->F G 6. Quench with Water 7. Extract with Organic Solvent F->G H 8. Wash, Dry & Concentrate G->H I Column Chromatography H->I J Final Amide Product I->J

Caption: Workflow for amide coupling using the target building block.

Materials

  • This compound (1.0 eq)

  • Amine of interest (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add the base (DIEA, 3.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HOBt (1.5 eq) and EDC (1.5 eq) to the cooled solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Representative Quantitative Data

The following table provides expected yields for the amide coupling reaction with various types of amines under the conditions described above. Actual yields may vary depending on the specific substrate and reaction scale.

Amine SubstrateCoupling ReagentsSolventTypical Yield (%)
BenzylamineEDC, HOBtDMF85-95%
AnilineEDC, HOBtDMF70-85%
PiperidineHATU, DIEADCM90-98%
Glycine methyl esterEDC, HOBtDCM/DMF80-90%

Application in Disease Pathways: Conceptual Role in PARP Inhibition

Molecules synthesized from this compound can be designed as inhibitors for enzymes like PARP-1, which plays a critical role in DNA single-strand break (SSB) repair.[2][3] Inhibiting PARP in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA mutations) prevents the repair of SSBs. During DNA replication, these unresolved SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired in HR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality.[3]

G cluster_brca BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication DNA Replication DNA_SSB->Replication PARylation PARP-1 PARylation (Recruits Repair Factors) PARP->PARylation PARP->Replication Repair SSB Repair PARylation->Repair Inhibitor PARP Inhibitor (e.g., from Piperidine Building Block) Inhibitor->PARP Blocks DNA_DSB Double-Strand Break (DSB) Replication->DNA_DSB Stalled Fork Collapse HR_Deficient Deficient HR Repair DNA_DSB->HR_Deficient Apoptosis Synthetic Lethality (Cell Death) HR_Deficient->Apoptosis Leads to

Caption: Conceptual pathway of synthetic lethality via PARP inhibition.

References

Application Notes and Protocols: 3-(1-Acetylpiperidin-4-yl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Acetylpiperidin-4-yl)propanoic acid is a versatile bifunctional building block increasingly utilized in medicinal chemistry. Its structure, featuring a carboxylic acid group and a substituted piperidine ring, makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The piperidine moiety can serve as a key pharmacophoric element or as a linker to orient other functional groups, while the propanoic acid handle allows for straightforward amide bond formation, enabling its conjugation to various amines and other nucleophiles. This document provides an overview of its application, particularly in the development of kinase inhibitors, and detailed protocols for its use in synthesis and biological evaluation.

Application: A Key Building Block for Janus Kinase (JAK) Inhibitors

The piperidine motif is a prevalent feature in many approved drugs and clinical candidates, often contributing to improved pharmacokinetic properties such as solubility and cell permeability. In the context of kinase inhibitor design, the this compound scaffold can be employed to introduce a piperidine group that can interact with the solvent-exposed regions of the kinase active site or act as a linker to a warhead that forms a covalent bond with a nearby cysteine residue.

One of the most significant applications of this building block is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[1][2][3][4][5] Consequently, inhibitors of JAKs are of great therapeutic interest. The this compound moiety can be incorporated into molecules designed to target the ATP-binding site of JAKs, with the acetylated piperidine potentially influencing selectivity and physicochemical properties.

Experimental Protocols

The following protocols describe a representative synthetic route to a potential kinase inhibitor using this compound and a general method for its biological evaluation.

Protocol 1: Synthesis of a Representative N-(4-aminophenyl)acetamide-based Kinase Inhibitor

This protocol details the amide coupling of this compound with an aniline derivative, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • 4-Aminoacetanilide

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Carbodiimide Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) may form if DCC is used.

  • Amine Addition: After stirring for 30 minutes at 0 °C, add 4-aminoacetanilide (1 equivalent) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • If DCC was used, filter off the precipitated DCU and wash the solid with a small amount of DMF or DCM.

    • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-(4-acetamidophenyl)-3-(1-acetylpiperidin-4-yl)propanamide.

dot

Reactant1 This compound Intermediate Activated Ester Intermediate Reactant1->Intermediate Activation Reactant2 4-Aminoacetanilide Reactant2->Intermediate Coupling Reagents DCC/HOBt or EDC/HOBt DMF Reagents->Intermediate Product N-(4-acetamidophenyl)-3-(1-acetylpiperidin-4-yl)propanamide Intermediate->Product Workup Work-up & Purification Product->Workup

Caption: Synthetic workflow for amide coupling.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compound against a target kinase, such as a member of the JAK family.

Materials:

  • Synthesized inhibitor compound

  • Recombinant active kinase (e.g., JAK1, JAK2, or JAK3)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • Microplate reader capable of luminescence detection

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution of the compound in assay buffer to achieve a range of desired concentrations for IC50 determination.

  • Reaction Mixture Preparation: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Synthesized inhibitor at various concentrations (or DMSO for control)

    • Kinase substrate

    • Recombinant active kinase

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Stop the kinase reaction and detect the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining, which is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a microplate reader. The data is then used to calculate the percentage of kinase inhibition for each compound concentration. The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

dot

Start Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Mix Dispense Reagents into 384-well plate Start->Mix Incubate Incubate at Room Temperature Mix->Incubate Detect Add Kinase-Glo® Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition & IC50 Read->Analyze Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) pSTAT->Gene Binds to DNA Inhibitor JAK Inhibitor (Derived from Building Block) Inhibitor->JAK Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(1-acetylpiperidin-4-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your final product yield. Our approach is grounded in mechanistic principles and field-proven strategies.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached via several routes. The optimal choice depends on the available starting materials, scalability, and desired purity. The two most common and logical pathways start from either a pre-formed piperidine-propanoate ester or from the un-acetylated piperidine-propanoic acid.

Below is a workflow diagram illustrating the primary synthetic pathways.

Synthetic_Pathways cluster_2 Precursor Synthesis A1 Ethyl 3-(piperidin-4-yl)propanoate A2 Ethyl 3-(1-acetylpiperidin-4-yl)propanoate A1->A2 Acetylation (e.g., Ac₂O) A3 This compound A2->A3 Ester Hydrolysis (e.g., NaOH) B1 3-(Piperidin-4-yl)propanoic acid B2 This compound B1->B2 Acetylation (e.g., Ac₂O, Base) C1 4-Pyridylacetic acid analog C2 3-(Piperidin-4-yl)propanoic acid C1->C2 Catalytic Hydrogenation (e.g., PtO₂, H₂, Acid) C2->B1

Caption: Primary synthetic routes to the target compound.

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, followed by detailed answers and protocols.

Route A: Hydrolysis Pathway FAQs

This route involves first acetylating an ester precursor, followed by hydrolysis.

Q1: My ester hydrolysis is slow or incomplete. How can I drive the reaction to completion and maximize my yield?

Answer: This is a very common issue. The choice between acid- and base-catalyzed hydrolysis is critical for yield.

  • Scientific Rationale: Acid-catalyzed hydrolysis is an equilibrium-controlled process.[1][2][3] To achieve high conversion, a large excess of water is needed to push the equilibrium toward the products (Le Châtelier's principle). In contrast, base-catalyzed hydrolysis, often called saponification, is effectively irreversible.[1][4] The carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol by-product, thus preventing the reverse reaction.[2][4] For this reason, base-catalyzed hydrolysis is almost always preferred for maximizing the yield of a carboxylic acid.

  • Troubleshooting Actions:

    • Switch to Base-Catalyzed Hydrolysis: If you are using acid catalysis (e.g., H₂SO₄ or HCl), switch to an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Ensure Sufficient Base: Use at least one molar equivalent of base. It is common to use a slight excess (1.1 to 1.5 equivalents) to ensure complete reaction.

    • Increase Temperature: Heating the reaction mixture under reflux is standard practice to increase the reaction rate.[1]

    • Solvent Choice: Ensure your ester is soluble in the reaction medium. A co-solvent like ethanol or THF mixed with the aqueous base can be used to create a homogeneous solution.

Detailed Protocol: Optimized Base-Catalyzed Hydrolysis
  • Dissolution: Dissolve ethyl 3-(1-acetylpiperidin-4-yl)propanoate (1.0 equiv.) in a suitable solvent like ethanol (5-10 mL per gram of ester).

  • Base Addition: Add an aqueous solution of sodium hydroxide (1.2 equiv., dissolved in a minimal amount of water).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up (Critical Step):

    • Cool the reaction mixture to room temperature and remove the organic solvent (ethanol) under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of ~3-4. The carboxylic acid product will precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Hydrolysis_Workflow start Start: Ethyl 3-(1-acetylpiperidin-4-yl)propanoate step1 Dissolve in EtOH start->step1 step2 Add aq. NaOH (1.2 eq) step1->step2 step3 Reflux until SM consumed (Monitor by TLC/LC-MS) step2->step3 step4 Cool & Concentrate (Remove EtOH) step3->step4 step5 Dilute with H₂O & Wash (e.g., with Et₂O) step4->step5 step6 Acidify aqueous layer (Ice bath, 1M HCl to pH 3-4) step5->step6 end Filter & Dry Product: This compound step6->end

Caption: Optimized workflow for base-catalyzed hydrolysis.

Route B: Acetylation Pathway FAQs

This is a more direct route if 3-(piperidin-4-yl)propanoic acid is your starting material.

Q2: My acetylation reaction is low-yielding, and I observe unreacted starting material. What's going wrong?

Answer: Incomplete acetylation is typically due to issues with the nucleophilicity of the piperidine nitrogen or the reactivity of the acetylating agent.

  • Scientific Rationale: The starting material, 3-(piperidin-4-yl)propanoic acid, is a zwitterion at neutral pH. The piperidine nitrogen is protonated by the carboxylic acid group, forming an ammonium salt. This protonated nitrogen is not nucleophilic and will not react with an acetylating agent.[5] Therefore, a base must be added to deprotonate the ammonium ion and free the lone pair on the nitrogen, making it nucleophilic. Furthermore, common acetylating agents like acetic anhydride are susceptible to hydrolysis, so anhydrous conditions are essential for good yields.[5]

  • Troubleshooting Actions:

    • Add a Base: Incorporate a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in your reaction mixture (at least 2.0 equivalents). One equivalent will neutralize the carboxylic acid, and the second will neutralize the acid by-product from the acetylation.

    • Use Anhydrous Conditions: Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the acetic anhydride.

    • Catalyst: For stubborn reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the rate of acetylation.[6]

Detailed Protocol: Optimized N-Acetylation
  • Setup: Suspend 3-(piperidin-4-yl)propanoic acid (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (2.2 equiv.) and a catalytic amount of DMAP (0.05 equiv.).

  • Acetylation: Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

    • Separate the layers. If the product is in the organic layer, wash sequentially with dilute HCl (to remove excess base), water, and brine.

    • If the product is water-soluble as a salt, acidify the aqueous layer and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Precursor Synthesis FAQs
Q3: I need to synthesize my precursor, 3-(piperidin-4-yl)propanoic acid. What is a reliable method?

Answer: A robust method is the catalytic hydrogenation of a corresponding pyridine derivative, such as 3-(pyridin-4-yl)propanoic acid.

  • Scientific Rationale: The catalytic hydrogenation of a pyridine ring to a piperidine ring is a well-established and atom-economical transformation.[7] However, the aromaticity of the pyridine ring requires an effective catalyst and often acidic conditions to facilitate the reduction.[7] The nitrogen atom can act as a catalyst poison, so adding an acid (like acetic acid, which can also serve as the solvent) protonates the nitrogen, reducing its poisoning effect and activating the ring for hydrogenation.[8] Platinum-based catalysts like PtO₂ (Adam's catalyst) are highly effective for this transformation.[8]

  • Key Considerations for High Yield:

    • Catalyst: PtO₂ is a reliable choice.[8] Pd/C can also be used, but may require more forcing conditions.[7]

    • Solvent: Glacial acetic acid is an excellent solvent as it also serves to protonate the pyridine.[8]

    • Hydrogen Pressure: Moderate to high pressures (50-70 bar) are typically required to overcome the aromaticity of the pyridine ring.[8]

    • Temperature: The reaction often proceeds well at room temperature.

III. Data Summary Table

While exact yields can be substrate and scale-dependent, the following table summarizes the expected outcomes based on methodological choices.

Reaction StepPoor Yielding MethodRationale for Poor YieldHigh Yielding MethodRationale for High Yield
Ester Hydrolysis Acid-Catalyzed (H₂SO₄/H₂O)Reversible reaction, requires large excess of water to drive to completion.[1][2]Base-Catalyzed (NaOH/H₂O/EtOH)Irreversible reaction (saponification) goes to completion.[1][4]
N-Acetylation Acetic Anhydride aloneStarting material is a zwitterion; nitrogen is protonated and non-nucleophilic.[5]Acetic Anhydride + Base (TEA/DIPEA)Base deprotonates the piperidinium nitrogen, making it nucleophilic.[5]
Piperidine Synthesis Hydrogenation without acidPyridine nitrogen acts as a catalyst poison, deactivating the catalyst.[7]Catalytic Hydrogenation in Acetic AcidAcid protonates the nitrogen, preventing catalyst poisoning and activating the ring.[8]

IV. References

  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. (2025). Journal of the American Chemical Society. --INVALID-LINK--

  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (n.d.). Benchchem. --INVALID-LINK--

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022). Nature Chemistry. --INVALID-LINK--

  • Despois, A., & Cramer, N. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. --INVALID-LINK--

  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan Journal of Chemistry. --INVALID-LINK--

  • Technical Support Center: Optimization of Piperidine Derivatization Reactions. (n.d.). Benchchem. --INVALID-LINK--

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. --INVALID-LINK--

  • Hydrolysis of esters. (n.d.). Chemguide. --INVALID-LINK--

  • 15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. --INVALID-LINK--

  • Banthorpe, D., & Cowley, A. (1998). Intramolecular Michael Addition of N- and O-Centred Nucleophiles to Tethered Acrylates. The Role of Double-Bond Geometry in Controlling the Diastereo- selectivity of Cyclizations Leading to 2,6-Disubstituted Tetrahydropyrans and Piperidines. Australian Journal of Chemistry. --INVALID-LINK--

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry. --INVALID-LINK--

  • Suda, Y., et al. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry. --INVALID-LINK--

  • 3-(3-vinyl-4-piperidinyl)propanoic acid. (n.d.). ChemSynthesis. --INVALID-LINK--

  • 3-(1-Boc-piperidin-4-yl)propionic acid. (n.d.). Chem-Impex. --INVALID-LINK--

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org. --INVALID-LINK--

  • Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024). Save My Exams. --INVALID-LINK--

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. (2023). Chemical Science. --INVALID-LINK--

  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. --INVALID-LINK--

  • 25.6 Reactions of Esters – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). eCampusOntario Pressbooks. --INVALID-LINK--

  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). --INVALID-LINK--

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Patsnap. --INVALID-LINK--

  • 15.9 Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry. --INVALID-LINK--

  • Piperidine Synthesis. (n.d.). Defense Technical Information Center. --INVALID-LINK--

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2015). ResearchGate. --INVALID-LINK--

  • 3-(Piperidin-4-yl)propanoic acid. (n.d.). PubChem. --INVALID-LINK--

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). Molecules. --INVALID-LINK--

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents. --INVALID-LINK--

  • Pierro, P., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. --INVALID-LINK--

  • Matsuoka, S., et al. (2015). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry. --INVALID-LINK--

  • Casy, A. F., Iorio, M. A., & Pocha, P. (1967). Some diastereoisomeric 3-methyl-4-phenylpiperidin-4-ols. Journal of the Chemical Society C: Organic. --INVALID-LINK--

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). (2006). ResearchGate. --INVALID-LINK--

  • Michael addition products of amine terminated polyolefins and polyfunctional acrylates. (n.d.). Google Patents. --INVALID-LINK--

  • Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents. (n.d.). Google Patents. --INVALID-LINK--

  • Free-solvent Michael addition of glycerol to acrylic compounds. (2008). ResearchGate. --INVALID-LINK--

  • 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.). Google Patents. --INVALID-LINK--

  • 3-amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • This compound. (n.d.). ChemicalBook. --INVALID-LINK--

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). MDPI. --INVALID-LINK--

  • 3-(PIPERIDIN-1-YL)PROPANOIC ACID. (n.d.). Matrix Fine Chemicals. --INVALID-LINK--

  • The method that hydrolysis asiaticosid prepares asiatic acid. (n.d.). Google Patents. --INVALID-LINK--

References

Technical Support Center: Impurity Profiling of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

<content_type> <part>

Welcome to the technical support resource for the impurity profiling and identification of 3-(1-Acetylpiperidin-4-yl)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the analysis of this molecule, moving beyond standard protocols to explain the "why" behind the "how."

Our focus is on providing robust, scientifically-grounded solutions to ensure the quality, safety, and efficacy of your drug substance by thoroughly understanding its impurity profile, in line with regulatory expectations.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial questions that often arise when beginning the impurity profiling of this compound.

Q1: What are the primary sources and types of impurities I should expect for this compound?

Answer: Impurities can originate from various sources throughout the manufacturing process and storage.[1] For this compound, a synthetic intermediate, potential impurities can be categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route.[1]

    • Starting Materials: Unreacted starting materials or impurities within those materials.

    • Intermediates: Incomplete conversion of intermediates to the final product.

    • Reagents and Catalysts: Residual reagents, such as coupling agents or catalysts, used in the synthesis.[1][2]

    • Byproducts: Formed from side reactions during synthesis. For instance, incomplete acetylation could leave a piperidine precursor.

  • Degradation Products: These form during storage or upon exposure to stress conditions like heat, light, humidity, acid, base, and oxidation.[3][4]

    • Hydrolysis: The amide bond of the acetyl group or the propanoic acid moiety could be susceptible to hydrolysis.

    • Oxidation: The piperidine ring could be susceptible to oxidation.

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[5]

Q2: My primary analytical method is Reversed-Phase HPLC. What are the initial challenges I might face with this specific molecule?

Answer: this compound is a polar, acidic compound, which can present challenges for traditional C18 reversed-phase columns.[6][7] You may encounter:

  • Poor Retention: The compound may elute very early, close to the solvent front, making it difficult to separate from other polar impurities.[7]

  • Peak Tailing: The carboxylic acid and piperidine nitrogen can interact with residual silanols on the silica-based column packing, leading to asymmetric peak shapes.[8] This can compromise resolution and integration accuracy.

  • Phase Collapse: When using highly aqueous mobile phases (greater than 95% water) to try and retain the polar analyte, traditional C18 columns can experience "phase collapse," leading to a sudden loss of retention.[7]

Q3: What are the regulatory thresholds I need to be aware of for reporting, identifying, and qualifying impurities?

Answer: The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide the framework for impurities in new drug substances.[1][9][10] The thresholds are based on the maximum daily dose of the drug.

Threshold Type Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting > 0.05%> 0.03%The level at which an impurity must be reported in the regulatory submission.[5][11]
Identification > 0.10% or 1.0 mg per day intake (whichever is lower)> 0.05%The level at which the structure of an impurity must be determined.[5][11]
Qualification > 0.15% or 1.0 mg per day intake (whichever is lower)> 0.05%The level at which an impurity's safety must be assessed.[11]

Table 1: ICH Q3A(R2) Impurity Thresholds.[5][9][10]

Part 2: Troubleshooting Guides for Analytical Challenges

This section provides detailed troubleshooting for specific experimental issues.

Guide 1: HPLC Method Development & Optimization
Issue: Poor Peak Shape (Tailing) for the Main Analyte Peak

Causality: Peak tailing for a molecule like this compound is often due to secondary interactions between the analyte and the stationary phase.[8][12] The primary culprits are the acidic silanol groups on the silica surface of the column, which can interact with the basic piperidine nitrogen.[8]

Troubleshooting Workflow:

References

Technical Support Center: 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(1-Acetylpiperidin-4-yl)propanoic acid (Compound 1 ). This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the purification of this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs. The unique bifunctional nature of this molecule, possessing both a carboxylic acid and a tertiary amide, presents a distinct set of purification challenges that we will address in detail.

Understanding the Molecule: The Key to Its Purification

Before diving into troubleshooting, let's consider the structure of this compound. It contains a carboxylic acid group (pKa ~4-5) and an N-acetylated piperidine ring. The nitrogen atom's basicity is significantly reduced due to the electron-withdrawing acetyl group, making it a much weaker base than a typical secondary amine. However, the molecule can still exhibit zwitterionic character, meaning it can carry both a positive and a negative charge. This property is central to many of the purification strategies discussed below.

At its isoelectric point (pI), the pH at which the net charge is zero, a zwitterionic molecule often exhibits its lowest solubility in aqueous media.[1] This provides a powerful handle for purification via crystallization.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of Compound 1 .

Question 1: My final product is an oil or a gum and refuses to crystallize. What's going on?

Answer: Oiling out is a common problem, often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation. The most likely culprits are residual solvents or reaction byproducts.

Immediate Actions:

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which your compound is soluble but the residual solvent is also volatile (e.g., toluene or dichloromethane) can be effective.

  • Impurity Analysis: Run a high-resolution NMR or LC-MS to identify potential impurities. Common impurities include:

    • Unreacted Starting Material (SM): 3-(Piperidin-4-yl)propanoic acid. This is more polar and will have a different solubility profile.

    • Hydrolyzed Product: If your workup involved harsh acidic or basic conditions, you might have cleaved the acetyl group, regenerating the starting material.[2]

    • Synthesis Byproducts: Depending on the synthetic route, you may have partially hydrogenated precursors or other related substances.[3][4]

Purification Strategy: pH-Controlled Crystallization

The zwitterionic nature of your compound is your best tool here.[5] By adjusting the pH of an aqueous solution of your crude product, you can find its isoelectric point where its solubility will be at a minimum, promoting crystallization.

Step-by-Step Protocol: pH-Adjustment Recrystallization

  • Dissolution: Dissolve the crude oil/gum in a minimal amount of water. If it's poorly soluble, add a base (e.g., 1M NaOH) dropwise until a clear solution is obtained. This will form the sodium salt of your carboxylic acid, which is highly water-soluble.

  • Filtration (Optional): If the solution is not perfectly clear, perform a filtration to remove any insoluble particulate matter.

  • Acidification: Cool the solution in an ice bath. Slowly add an acid (e.g., 1M HCl) dropwise with vigorous stirring. You are looking for the pH at which precipitation is maximal. This is the isoelectric point (pI). Monitor the pH with a meter or pH paper.

  • Crystallization: As you approach the pI, the solution will become cloudy, and a precipitate should form. Continue adding acid until no more precipitate is observed.

  • Maturation: Allow the slurry to stir in the ice bath for at least an hour to maximize crystal growth and yield.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold water to remove any remaining soluble salts (like NaCl).

  • Drying: Dry the purified solid under high vacuum.

Question 2: My TLC/LC-MS shows a persistent impurity. How can I remove it?

Answer: When crystallization is insufficient, chromatography is the next logical step. Given the polar and potentially ionizable nature of Compound 1 and its likely impurities, standard reversed-phase chromatography can be challenging due to poor retention.

Recommended Solution: Mixed-Mode Chromatography

Mixed-mode chromatography is an ideal technique for this type of separation challenge. It utilizes a stationary phase with both reversed-phase (e.g., C18) and ion-exchange functionalities.[6][7] This allows you to separate compounds based on both their hydrophobicity and their charge.

Why it Works for Compound 1:

  • Enhanced Retention: The ion-exchange component provides retention for polar, charged, or ionizable compounds that would otherwise elute in the void volume of a standard C18 column.[8]

  • Tunable Selectivity: You can adjust the mobile phase pH and ionic strength (buffer concentration) to manipulate the retention of different components, offering powerful control over the separation.[7]

  • MS Compatibility: This technique does not require ion-pairing reagents, making it fully compatible with mass spectrometry detection.[9]

Starting Conditions for Method Development (Mixed-Mode RP/Cation-Exchange):

ParameterRecommended Starting ConditionRationale
Column Mixed-mode C18 with integrated cation-exchange functionalityProvides dual retention mechanism for polar and non-polar analytes.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons and is MS-friendly.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier for reversed-phase.
Gradient 5% to 95% B over 15-20 minutesA standard screening gradient to survey the required elution strength.
pH ~2.7 (from 0.1% Formic Acid)At this pH, the carboxylic acid will be protonated (neutral), while any unreacted secondary amine impurity will be protonated (positive charge), allowing for differential retention on the cation-exchange sites.
Flow Rate 1.0 mL/min (for standard 4.6 mm ID columns)Standard analytical flow rate.
Detection UV (e.g., 210 nm for the amide) and/or MSMass spectrometry provides definitive identification of peaks.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

  • The solubility will be highly pH-dependent. As a sodium or potassium salt (at basic pH), it should be freely soluble in water. In its zwitterionic/neutral form (at its pI), it will have lower aqueous solubility but may be soluble in polar organic solvents like methanol, ethanol, or isopropanol, especially with gentle heating.[10][11] Its solubility in non-polar solvents like hexanes or diethyl ether is expected to be very low.

Q2: What are the most common impurities I should look for?

  • Starting Material: 3-(Piperidin-4-yl)propanoic acid. This will have a different mass (M-42) and will be more basic.

  • Acetic Acid: A byproduct of using acetic anhydride for acetylation. It can typically be removed with a bicarbonate wash during workup.[12]

  • Incomplete Hydrogenation Products: If your synthesis starts from a pyridine derivative, look for pyridine or tetrahydropyridine analogs.[3]

Q3: Can the N-acetyl group be accidentally removed during workup?

  • Yes. While amides are generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause hydrolysis back to the free amine (3-(piperidin-4-yl)propanoic acid).[2][13] It is advisable to perform aqueous workups and pH adjustments at room temperature or below.

Q4: Is normal-phase silica gel chromatography a good option?

  • It is generally not recommended as a primary method. The carboxylic acid group can lead to significant peak tailing and irreversible adsorption onto the silica gel. If you must use it, consider adding a modifier like acetic acid or formic acid to the mobile phase to suppress this interaction, but this can complicate product isolation. Mixed-mode or reversed-phase chromatography are superior choices.

Experimental Workflow Visualizations

To aid in your experimental design, the following diagrams illustrate the logical flow of the purification strategies discussed.

Purification_Decision_Tree start Crude Product (Oil or Solid) check_purity Analyze Purity (TLC, LC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure oiling_out Product is an Oil/Gum is_pure->oiling_out No final_product Pure Crystalline Product is_pure->final_product Yes crystallize Attempt pH-Controlled Recrystallization oiling_out->crystallize crystallize->check_purity chromatography Purify by Mixed-Mode Chromatography crystallize->chromatography Fails chromatography->check_purity

Caption: Decision tree for selecting a purification strategy.

Recrystallization_Workflow cluster_0 pH-Controlled Recrystallization A 1. Dissolve Crude in Water (add base if needed) B 2. Cool to 0°C A->B C 3. Add Acid Dropwise to Isoelectric Point (pI) B->C D 4. Precipitate Forms C->D E 5. Filter & Wash with Cold Water D->E F 6. Dry Under Vacuum E->F end Pure Solid F->end start Crude Product start->A

Caption: Step-by-step workflow for purification by recrystallization.

References

"3-(1-Acetylpiperidin-4-yl)propanoic acid" reaction side product analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1-Acetylpiperidin-4-yl)propanoic acid. The information is designed to help identify and resolve common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a three-step process:

  • Knoevenagel Condensation: Reaction of pyridine-4-carbaldehyde with malonic acid to form 3-(pyridin-4-yl)acrylic acid.

  • Catalytic Hydrogenation: Reduction of the pyridine ring and the carbon-carbon double bond of 3-(pyridin-4-yl)acrylic acid to yield 3-(piperidin-4-yl)propanoic acid.

  • N-Acetylation: Acetylation of the secondary amine of the piperidine ring to produce the final product, this compound.

Q2: What are the critical parameters in the catalytic hydrogenation step?

A2: The catalytic hydrogenation of the pyridine ring is often the most challenging step. Key parameters to control include the choice of catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂)), hydrogen pressure, temperature, solvent, and the presence of acidic additives.[1] The aromaticity of the pyridine ring requires a potent catalytic system to achieve full saturation.[1]

Q3: Are there any common impurities I should be aware of?

A3: Yes, impurities can arise at each stage of the synthesis. Common impurities include unreacted starting materials, partially hydrogenated intermediates (e.g., 3-(1,2,3,6-tetrahydropyridin-4-yl)propanoic acid), and byproducts from side reactions during the Knoevenagel condensation or N-acetylation.

Troubleshooting Guides

Problem 1: Low Yield in Knoevenagel Condensation

Symptoms:

  • Low conversion of pyridine-4-carbaldehyde.

  • Formation of a complex mixture of products.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Catalyst/Base The Knoevenagel condensation is typically base-catalyzed. Piperidine or pyridine are commonly used.[2][3] Ensure the appropriate catalyst is used at the correct concentration.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Optimize the temperature based on literature procedures for similar condensations.
Self-Condensation of Aldehyde Using a strong base can promote the self-condensation of pyridine-4-carbaldehyde.[3] Use a milder base like piperidine or an amine salt.
Formation of (Z)-isomer The desired product is typically the more stable (E)-isomer of 3-(pyridin-4-yl)acrylic acid. The initial reaction may produce a mixture of E and Z isomers.[3] Prolonged reaction times or thermal isomerization can favor the formation of the E-isomer.
Problem 2: Incomplete Hydrogenation or Catalyst Poisoning

Symptoms:

  • Presence of 3-(pyridin-4-yl)propanoic acid or partially hydrogenated intermediates in the final product.

  • Stalled or slow reaction progress.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Deactivation (Poisoning) The nitrogen atom in the pyridine ring and the piperidine product can act as a Lewis base and poison the catalyst.[1] Performing the reaction in an acidic solvent like acetic acid can protonate the nitrogen, preventing it from binding to the catalyst surface.[1]
Insufficient Hydrogen Pressure/Temperature Hydrogenation of the aromatic pyridine ring often requires higher pressures and temperatures compared to the reduction of an alkene.[1] Ensure your reaction conditions are sufficient for ring saturation.
Inappropriate Catalyst While Pd/C is commonly used, other catalysts like PtO₂ (Adams' catalyst) or rhodium-based catalysts may be more effective for pyridine hydrogenation.[1]
Poor Quality of Starting Material Impurities in the 3-(pyridin-4-yl)acrylic acid can interfere with the catalyst. Ensure the starting material is of high purity.
Problem 3: Side Products in N-Acetylation

Symptoms:

  • Presence of unreacted 3-(piperidin-4-yl)propanoic acid.

  • Formation of di-acetylated or other unexpected byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction Ensure stoichiometric or a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used. Monitor the reaction by TLC or LC-MS to confirm completion.
Hydrolysis of Acetylating Agent Acetic anhydride and acetyl chloride are sensitive to moisture. Use anhydrous solvents and reagents to prevent hydrolysis.
O-Acetylation In the presence of a strong base and excess acetylating agent, the carboxylic acid moiety could potentially be acetylated to form a mixed anhydride. Use controlled addition of the acetylating agent and a suitable base (e.g., triethylamine).

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 3-(pyridin-4-yl)acrylic acid

This protocol is a general guideline and may require optimization.

Materials:

  • 3-(pyridin-4-yl)acrylic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate (or Glacial Acetic Acid)

  • Hydrogen Gas

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a high-pressure reactor vessel, add 3-(pyridin-4-yl)acrylic acid (1 equivalent) and 10% Pd/C (5-10 mol%).

  • Add the solvent (e.g., ethyl acetate or glacial acetic acid) to dissolve the starting material.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 atmospheres).[4]

  • Heat the reaction to the target temperature and agitate for the required time (e.g., 24 hours).[4]

  • Monitor the reaction progress by taking aliquots and analyzing by TLC or LC-MS.

  • Once the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(piperidin-4-yl)propanoic acid.

Visualizations

Reaction_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: N-Acetylation Pyridine4Carbaldehyde Pyridine-4- carbaldehyde PyridylAcrylicAcid 3-(pyridin-4-yl)acrylic acid Pyridine4Carbaldehyde->PyridylAcrylicAcid Pyridine/ Piperidine MalonicAcid Malonic Acid MalonicAcid->PyridylAcrylicAcid Pyridine/ Piperidine PiperidinylPropanoicAcid 3-(piperidin-4-yl)propanoic acid PyridylAcrylicAcid->PiperidinylPropanoicAcid H2, Pd/C FinalProduct 3-(1-Acetylpiperidin-4-yl) propanoic acid PiperidinylPropanoicAcid->FinalProduct AceticAnhydride Acetic Anhydride AceticAnhydride->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Hydrogenation Start Incomplete Hydrogenation Cause1 Catalyst Poisoning? Start->Cause1 Cause2 Insufficient H2 pressure/ temperature? Start->Cause2 Cause3 Incorrect Catalyst? Start->Cause3 Solution1 Use acidic solvent (e.g., Acetic Acid) Cause1->Solution1 Solution2 Increase pressure and/or temperature Cause2->Solution2 Solution3 Screen alternative catalysts (e.g., PtO2, Rh/C) Cause3->Solution3

Caption: Troubleshooting workflow for incomplete hydrogenation.

References

Technical Support Center: Optimizing the Synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(1-acetylpiperidin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A common and efficient pathway involves a two-step synthesis. The first step is the formation of a 3-(piperidin-4-yl)propanoate ester via a Michael addition of a piperidine derivative to an acrylate. This is followed by the N-acetylation of the piperidine nitrogen and subsequent hydrolysis of the ester to the final carboxylic acid product.

Q2: What are the critical parameters to control during the N-acetylation step?

The N-acetylation of the piperidine precursor is a crucial step. Key parameters to control include the choice of acetylating agent, the base used to scavenge the acidic byproduct, reaction temperature, and the potential use of a catalyst to enhance the reaction rate.[1]

Q3: I am observing a complex mixture of products after the reaction. What are the likely side reactions?

Side reactions can occur at various stages. During the Michael addition, polymerization of the acrylate can be a competing reaction. In the acetylation step, if the starting material contains other nucleophilic groups (like hydroxyl groups), they might also get acetylated.[2] With acetic anhydride, there is also the possibility of forming a mixed anhydride with the carboxylic acid product, though this is generally less favorable than amide formation.[3][4]

Troubleshooting Guides

Part 1: Synthesis of 3-(piperidin-4-yl)propanoate Ester (Michael Addition)

This section addresses common issues encountered during the formation of the piperidine propanoate backbone.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Low reactivity of the piperidine derivative. 2. Ineffective catalyst or reaction conditions. 3. Polymerization of the acrylate acceptor.1. Use a more reactive piperidine derivative if possible. 2. Screen different catalysts; both Lewis acids and bases can catalyze Michael additions.[5] 3. Add the acrylate slowly to the reaction mixture to maintain a low concentration and minimize polymerization. Use of a radical inhibitor can also be considered.
Formation of Multiple Products 1. Dialkylation of the piperidine nitrogen. 2. Competing side reactions of the starting materials.1. Use a piperidine derivative with a protecting group on the nitrogen, which can be removed later. 2. Analyze the side products by techniques like LC-MS or NMR to identify their structures and adjust reaction conditions accordingly.
Difficult Purification 1. Similar polarity of the product and starting materials. 2. Presence of polymeric byproducts.1. Optimize chromatographic conditions (e.g., solvent gradient, column type) for better separation. 2. Consider converting the product to a salt to facilitate purification by precipitation or extraction. Polymeric material can often be removed by precipitation from a suitable solvent.
Part 2: N-Acetylation of 3-(piperidin-4-yl)propanoate Ester

This section focuses on troubleshooting the acetylation of the secondary amine.

Issue Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Insufficiently reactive acetylating agent. 2. Inadequate amount of base. 3. Low reaction temperature.1. Switch from acetic anhydride to the more reactive acetyl chloride.[1] 2. Ensure at least one equivalent of base is used to neutralize the acid byproduct. If the starting material is a hydrochloride salt, an additional equivalent of base is required.[1] 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. 4. Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[6]
Low Yield 1. Protonation of the starting amine by the acidic byproduct, rendering it non-nucleophilic.[7] 2. Degradation of the product under the reaction conditions.1. Use a non-nucleophilic base like triethylamine or pyridine to efficiently scavenge the acid.[6] 2. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Formation of an Unexpected Byproduct 1. Reaction of the acetylating agent with the solvent or other functional groups.1. Use an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6] 2. If other nucleophilic groups are present, consider a protection strategy prior to acetylation.
Part 3: Hydrolysis of the Ester to Carboxylic Acid

This section covers potential issues during the final hydrolysis step.

Issue Potential Cause Troubleshooting Steps
Incomplete Hydrolysis 1. Insufficient concentration of acid or base catalyst. 2. Low reaction temperature or short reaction time. 3. Reversibility of the reaction (in the case of acidic hydrolysis).[8]1. Increase the concentration of the acid or base. 2. Increase the reaction temperature and/or extend the reaction time. 3. For acidic hydrolysis, use a large excess of water to drive the equilibrium towards the products.[8] Basic hydrolysis is generally irreversible and often preferred.[8]
Product Degradation 1. Harsh reaction conditions (e.g., high temperature, strong acid/base).1. Use milder hydrolysis conditions, for example, a weaker base or lower temperature for a longer duration. 2. Monitor the reaction closely to stop it once the starting material is consumed.
Difficult Isolation of the Carboxylic Acid 1. The product is soluble in the aqueous reaction mixture.1. After basic hydrolysis, carefully acidify the reaction mixture to the isoelectric point of the amino acid to precipitate the product. 2. If the product remains in solution, perform multiple extractions with a suitable organic solvent.

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of a Secondary Amine
  • Dissolve the secondary amine (1.0 eq.) and a base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acetylating agent (e.g., acetyl chloride, 1.1 eq. or acetic anhydride, 1.1 eq.) dropwise to the stirred solution.[6]

  • If the reaction is slow, a catalytic amount of DMAP can be added.[6]

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.

  • Upon completion, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Basic Hydrolysis of an Ester
  • Dissolve the ester in a suitable solvent (e.g., methanol or ethanol).

  • Add an aqueous solution of a base (e.g., 1M NaOH or KOH) in excess (typically 2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to the isoelectric point of the product, which should cause it to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer multiple times with a suitable organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Visualizations

experimental_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: N-Acetylation cluster_step3 Step 3: Ester Hydrolysis start Piperidine Derivative + Acrylate Ester reaction1 Reaction: - Catalyst (Acid or Base) - Solvent - Temperature Control start->reaction1 product1 3-(piperidin-4-yl)propanoate Ester reaction1->product1 reaction2 Reaction: - Acetylating Agent - Base - Solvent product1->reaction2 product2 3-(1-acetylpiperidin-4-yl)propanoate Ester reaction2->product2 reaction3 Reaction: - Acid or Base Catalyst - Water - Heat product2->reaction3 final_product This compound reaction3->final_product troubleshooting_acetylation cluster_solutions Troubleshooting Solutions start N-Acetylation Step issue Incomplete Reaction? start->issue solution1 Increase Reactivity: - Use Acetyl Chloride - Add DMAP catalyst issue->solution1 Yes solution2 Optimize Base: - Ensure >1 equivalent - Use non-nucleophilic base issue->solution2 Yes solution3 Adjust Conditions: - Increase Temperature - Check Solvent issue->solution3 Yes end Proceed to Hydrolysis issue->end No, reaction is complete

References

Technical Support Center: Synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine derivative. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you troubleshoot failed reactions, optimize yields, and ensure the highest purity of your final compound.

Section 1: Synthetic Strategy and Common Pathways

The synthesis of this compound is typically achieved via a straightforward N-acetylation of a suitable precursor. The choice of starting material dictates the overall synthetic route and potential challenges. The two most common strategies are:

  • Route A: Direct Acetylation. This is the most direct approach, involving the acetylation of the secondary amine of 3-(piperidin-4-yl)propanoic acid.

  • Route B: Acetylation-Hydrolysis. This route begins with the acetylation of an ester precursor, such as ethyl or methyl 3-(piperidin-4-yl)propanoate, followed by a saponification step to yield the final carboxylic acid.

Each pathway has its own set of critical parameters and potential failure points that we will address in this guide.

Synthetic_Pathways cluster_0 Route A: Direct Acetylation cluster_1 Route B: Acetylation-Hydrolysis A_start 3-(Piperidin-4-yl)propanoic acid A_end 3-(1-Acetylpiperidin-4-yl) propanoic acid A_start->A_end Acetylation (e.g., Ac₂O, Base) B_start Alkyl 3-(Piperidin-4-yl)propanoate B_mid Alkyl 3-(1-Acetylpiperidin-4-yl) propanoate B_start->B_mid Acetylation (e.g., AcCl, Base) B_end 3-(1-Acetylpiperidin-4-yl) propanoic acid B_mid->B_end Hydrolysis (e.g., LiOH, H₂O/THF) start Select Starting Material start->A_start start->B_start

Caption: Overview of primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Q1: My N-acetylation reaction is sluggish or incomplete. What are the common causes and how can I fix it?

Answer: An incomplete acetylation is one of the most frequent issues. The root cause often lies in the choice of reagents, reaction conditions, or the nature of the starting material itself.

Causality Analysis:

  • Reagent Reactivity: Acetic anhydride (Ac₂O) is a moderate acetylating agent. Its reactivity can be insufficient, especially if the starting material is in a zwitterionic state, which reduces the nucleophilicity of the piperidine nitrogen. Acetyl chloride (AcCl) is much more reactive but generates HCl, requiring a stoichiometric amount of a non-nucleophilic base.

  • Base Selection: The base is critical. Its role is to deprotonate the piperidinium salt (if formed) and to neutralize the acidic byproduct of the reaction (acetic acid or HCl). Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices. An insufficient amount of base will stall the reaction.

  • Catalyst Influence: For less reactive systems, a catalyst can be highly effective. 4-Dimethylaminopyridine (DMAP) is an excellent acylation catalyst that functions by forming a highly reactive N-acetylpyridinium intermediate in situ[1].

  • Solvent Effects: The starting material, 3-(piperidin-4-yl)propanoic acid, has poor solubility in many common aprotic organic solvents (like DCM or THF) due to its amino acid-like character. A heterogeneous reaction mixture will have slow kinetics.

Solutions & Protocol Recommendations:

ParameterStandard ConditionTroubleshooting ActionRationale
Acetylating Agent Acetic Anhydride (1.1 eq)Increase to 1.5 eq or switch to Acetyl Chloride (1.2 eq).Drives the reaction equilibrium forward and overcomes potential reagent decomposition. AcCl offers higher reactivity.
Base Triethylamine (1.5 eq)Ensure at least 2.5 eq of TEA or DIPEA is used, especially with AcCl.Stoichiometrically neutralizes both the starting material (if it's a salt) and the acid byproduct.
Catalyst NoneAdd DMAP (0.1 eq).Significantly accelerates the rate of acetylation, often allowing the reaction to complete at room temperature[1].
Solvent/Solubility DCM or THFUse a more polar solvent like DMF, or add water with a base like NaHCO₃ to form the more soluble carboxylate salt.Improving solubility of the starting material is key to achieving a homogeneous reaction and faster kinetics.
Temperature Room Temperature (20-25 °C)Gently heat the reaction to 40-50 °C.Provides the necessary activation energy to overcome kinetic barriers.

digraph "Troubleshooting_Acetylation" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

Start [label="Incomplete Acetylation Detected\n(via TLC/LC-MS)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Are reagents (Ac₂O, Base)\nfresh and anhydrous?", fillcolor="#FBBC05"]; Check_Stoich [label="Is stoichiometry correct?\n(Base > 2 eq, Acylating Agent > 1.1 eq)", fillcolor="#FBBC05"]; Check_Solubility [label="Is the reaction mixture\nhomogeneous?", fillcolor="#FBBC05"]; Action_Catalyst [label="Add catalytic DMAP (0.1 eq)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Heat [label="Heat reaction to 40 °C", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Solvent [label="Switch to DMF or\na biphasic system (e.g., aq. NaHCO₃/DCM)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Reaction Complete", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Reagents; Check_Reagents -> Check_Stoich [label="Yes"]; Check_Reagents -> Start [label="No, Replace Reagents"]; Check_Stoich -> Check_Solubility [label="Yes"]; Check_Stoich -> Start [label="No, Adjust Stoichiometry"]; Check_Solubility -> Action_Catalyst [label="Yes"]; Check_Solubility -> Action_Solvent [label="No"]; Action_Solvent -> Success; Action_Catalyst -> Action_Heat; Action_Heat -> Success; }

Caption: Workflow for troubleshooting an incomplete acetylation reaction.

Q2: I'm struggling with the work-up and purification. The product seems to be water-soluble, making extraction difficult.

Answer: This is a classic challenge with molecules containing both a carboxylic acid and a basic amine. The product's solubility is highly dependent on pH, a property that must be exploited for successful isolation.

Causality Analysis:

  • At Neutral pH (~7): The molecule can exist as a zwitterion (protonated amine, deprotonated carboxylate), which often increases water solubility and makes extraction into common organic solvents like ethyl acetate or DCM inefficient.

  • At High pH (>10): The carboxylic acid is deprotonated (R-COO⁻) and the amine is neutral. The resulting anionic species is highly water-soluble.

  • At Low pH (<3): The amine is protonated (R-NH₂⁺) and the carboxylic acid is fully protonated (R-COOH). The resulting cationic species is also highly water-soluble.

The key is to find a pH where the molecule is neutral and therefore has maximum solubility in an organic solvent. For this molecule, that state does not exist. The strategy is therefore to acidify carefully to protonate the carboxylate without creating an overwhelmingly water-soluble salt.

Solutions & Protocol Recommendations:

  • Quench and pH Adjustment: After the reaction is complete, cool the mixture and quench any remaining acetylating agent with water.

  • Acidify for Extraction: Slowly add 1M HCl to the aqueous mixture with vigorous stirring. The goal is to bring the pH to approximately 3-4. At this pH, the carboxylic acid is protonated (R-COOH), making the molecule less polar. While the piperidine nitrogen will be protonated, the overall polarity is sufficiently reduced to allow for extraction.

  • Solvent Choice for Extraction: Use a more polar solvent system for extraction. While ethyl acetate may work, a mixture of DCM/Isopropanol (e.g., 9:1 or 8:2) is often more effective at extracting moderately polar, acidic compounds. Extract the aqueous layer multiple times (e.g., 3 x 50 mL) to ensure complete recovery.

  • Purification by Chromatography:

    • Mobile Phase: For silica gel chromatography, a standard mobile phase would be Dichloromethane/Methanol.

    • Tailing Prevention: Carboxylic acids are notorious for "tailing" on silica gel. To prevent this, add a small amount of acetic acid (0.5-1%) to the mobile phase. This keeps the product's carboxyl group fully protonated, leading to sharper peaks and better separation.

Q3: My ester hydrolysis (Route B) is not going to completion or is causing side reactions. How can I optimize it?

Answer: Ester hydrolysis, or saponification, is generally a robust reaction, but issues can arise from steric hindrance, choice of base, or temperature.

Causality Analysis:

  • Incomplete Hydrolysis: This can be due to insufficient base, short reaction time, or low temperature. Steric hindrance around the ester is not a significant factor for this substrate. A common issue is the precipitation of the carboxylate salt, which can slow down the reaction in some solvent systems.

  • Side Reactions: While this specific molecule is fairly stable, harsh conditions (e.g., high concentrations of NaOH at high temperatures for extended periods) are generally best avoided in complex molecule synthesis to prevent unforeseen degradation pathways.

Solutions & Protocol Recommendations:

ParameterStandard ConditionTroubleshooting ActionRationale
Base NaOH or KOH (1.5-2.0 eq)Use Lithium Hydroxide (LiOH) (1.5 eq).LiOH is often preferred for its high reactivity and the better solubility of lithium carboxylates in mixed aqueous/organic solvents, preventing precipitation and ensuring a homogeneous reaction[2].
Solvent Methanol/WaterUse a THF/Water mixture (e.g., 3:1).THF is excellent at dissolving organic esters and is fully miscible with water, creating an ideal single-phase system for hydrolysis.
Temperature Room TemperatureHeat to 40 °C.Increases the reaction rate without being overly harsh.
Monitoring 2-4 hoursMonitor by TLC or LC-MS until all starting ester is consumed.Prevents premature work-up and ensures the reaction has gone to completion.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of 10% Methanol in DCM with 1% Acetic Acid. Stain with potassium permanganate (KMnO₄), as the starting amine will show up as a distinct yellow spot, while the acetylated product will not react as readily. For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to monitor the disappearance of the starting material mass and the appearance of the product mass.

  • Q: Should I protect the carboxylic acid before performing the N-acetylation?

    • A: It is generally not necessary. While acetic anhydride can form a mixed anhydride with the carboxylic acid, this intermediate is readily hydrolyzed back to the desired product during the aqueous work-up. Protecting the acid (e.g., as an ester, as in Route B) is a valid strategy but adds an extra deprotection step to the synthesis. Direct acetylation (Route A) is often more efficient.

  • Q: What are the expected ¹H NMR characteristics for the final product?

    • A: You should look for the appearance of a sharp singlet at approximately 2.1 ppm, corresponding to the three protons of the acetyl group (N-C(O)CH₃). The signals for the piperidine ring protons will also shift upon acetylation. The broad singlet for the carboxylic acid proton (COOH) will typically appear downfield (>10 ppm).

Section 4: Key Experimental Protocols

Protocol 1: Direct Acetylation of 3-(piperidin-4-yl)propanoic acid (Route A)
  • Reaction Setup: To a solution of 3-(piperidin-4-yl)propanoic acid (1.0 eq) in a 1:1 mixture of water and THF, add sodium bicarbonate (NaHCO₃) (2.5 eq). Stir until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH 3-4 with 1M HCl.

  • Extraction: Extract the product into a 9:1 mixture of DCM/Isopropanol (3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mobile phase of 0-10% Methanol in DCM containing 0.5% acetic acid.

Protocol 2: Hydrolysis of Ethyl 3-(1-acetylpiperidin-4-yl)propanoate (Part of Route B)
  • Reaction Setup: Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.

  • Isolation: Extract the product with ethyl acetate or 9:1 DCM/Isopropanol (3 times). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.

References

Technical Support Center: Scale-Up Synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(1-acetylpiperidin-4-yl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key building block in pharmaceutical development, ensuring a robust, safe, and scalable synthesis is paramount.

This document provides in-depth, experience-driven answers to critical questions, detailed troubleshooting protocols, and the scientific reasoning behind our recommendations.

Section 1: Synthesis Overview & Core Challenges

The most common and scalable synthetic route to this compound involves a two-step process starting from a pyridine derivative. The primary challenge lies in the first step: the complete and selective hydrogenation of the stable aromatic pyridine ring to a piperidine ring. The subsequent acetylation is generally more straightforward but requires careful control to ensure high purity.

General Synthetic Workflow

The overall process can be visualized as follows:

G cluster_0 Step 1: Heterocyclic Ring Reduction cluster_1 Step 2: N-Functionalization Pyridine 3-(Pyridin-4-yl)propanoic Acid (Starting Material) Hydrogenation Catalytic Hydrogenation H₂, Catalyst (e.g., Pt/C, PtO₂) Solvent (e.g., Acetic Acid, H₂O) Pyridine->Hydrogenation Piperidine 3-(Piperidin-4-yl)propanoic Acid (Intermediate) Hydrogenation->Piperidine Acetylation Acetylation Acetic Anhydride / Acetyl Chloride Base (e.g., Triethylamine) Piperidine->Acetylation FinalProduct This compound (Final Product) Acetylation->FinalProduct G start Low Conversion in Hydrogenation Step check_catalyst Is the catalyst active and appropriate for pyridine reduction? start->check_catalyst check_conditions Are the reaction conditions (Pressure, Temp, Acidity) optimal? check_catalyst->check_conditions No sol_catalyst Solution: 1. Switch to PtO₂ or increase Pt/C loading. 2. Ensure catalyst is fresh. 3. Use catalyst from a reputable supplier. check_catalyst->sol_catalyst Yes check_purity Is the starting material free of catalyst poisons (e.g., sulfur)? check_conditions->check_purity No sol_conditions Solution: 1. Add acetic acid as co-solvent. 2. Increase H₂ pressure (50-100 bar). 3. Increase temperature (60-80 °C). Reference typical conditions. check_conditions->sol_conditions Yes sol_purity Solution: 1. Analyze starting material for impurities. 2. Recrystallize or purify the pyridine precursor before use. check_purity->sol_purity Yes end Problem Resolved check_purity->end No sol_catalyst->end sol_conditions->end sol_purity->end

Validation & Comparative

A Comparative Guide to 3-(1-Acetylpiperidin-4-yl)propanoic Acid and Other Piperidine Derivatives: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmaceuticals and biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide provides a comprehensive framework for evaluating the biological potential of the novel compound 3-(1-Acetylpiperidin-4-yl)propanoic acid in comparison to other well-characterized piperidine derivatives. Due to the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for its initial characterization and comparative analysis.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle of piperidine offers a versatile and synthetically accessible framework for drug design. Its conformational flexibility and the ability of the nitrogen atom to be protonated at physiological pH allow for crucial interactions with biological targets. The diverse pharmacological profiles of piperidine-containing drugs underscore the significance of this structural motif.

Focus Molecule: this compound

Chemical Structure and Potential Properties

  • CAS Number: 131417-49-7

  • Molecular Formula: C10H17NO3

The structure of this compound combines several key functional groups that may contribute to its biological activity:

  • Piperidine Ring: The core scaffold, providing a defined three-dimensional structure.

  • N-Acetyl Group: This modification neutralizes the basicity of the piperidine nitrogen, which can significantly impact its pharmacokinetic properties, such as membrane permeability and metabolic stability. It may also influence the binding affinity and selectivity for specific biological targets.

  • Propanoic Acid Side Chain: The carboxylic acid moiety introduces a polar, acidic functional group, which can participate in hydrogen bonding and ionic interactions with receptor binding sites. The presence of a propanoic acid is a common feature in various biologically active molecules, including some non-steroidal anti-inflammatory drugs (NSAIDs).[2]

The combination of these features suggests that this compound could be explored for a range of biological activities, particularly those related to the central nervous system (CNS) and inflammatory pathways.

A Framework for Comparative Analysis

To understand the unique potential of this compound, a comparative analysis against structurally related and functionally diverse piperidine derivatives is essential. This guide proposes a comparative study against the following compounds:

  • 3-(Piperidin-4-yl)propanoic acid: The parent compound without the N-acetyl group. A direct comparison will elucidate the specific contribution of the acetyl moiety to the overall activity and properties.

  • Nipecotic Acid: A well-known GABA reuptake inhibitor, providing a benchmark for potential activity at GABAergic targets.

  • Donepezil: A piperidine-based acetylcholinesterase inhibitor, serving as a positive control for evaluating potential anticholinesterase activity.

Proposed Experimental Workflow for Comparative Evaluation

The following diagram illustrates a proposed workflow for the initial biological characterization and comparison of this compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Biological Screening cluster_2 Data Analysis and Comparison Compound_Synthesis Synthesis and Purification of This compound Characterization Structural and Purity Analysis (NMR, MS, HPLC) Compound_Synthesis->Characterization Comparator_Procurement Procurement of Comparator Compounds (3-(Piperidin-4-yl)propanoic acid, Nipecotic Acid, Donepezil) Comparator_Procurement->Characterization GABA_Assay GABA-A Receptor Binding Assay Characterization->GABA_Assay AChE_Assay Acetylcholinesterase Inhibition Assay Characterization->AChE_Assay Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Characterization->Cytotoxicity_Assay IC50_Determination Calculation of IC50/Ki Values GABA_Assay->IC50_Determination AChE_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Comparative_Table Generation of Comparative Data Tables IC50_Determination->Comparative_Table SAR_Analysis->Comparative_Table

Caption: Proposed Experimental Workflow for the Biological Evaluation of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the proposed primary screening assays. These assays are selected based on the structural features of piperidine derivatives and their known interactions with CNS targets.

GABA-A Receptor Binding Assay

Rationale: The piperidine ring is a common motif in GABA receptor modulators. This assay will determine if this compound interacts with the GABA-A receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize rat brains in a homogenization buffer (0.32 M sucrose, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in ice-cold deionized water and homogenize.

    • Centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet twice with binding buffer (50 mM Tris-HCl, pH 7.4) by resuspension and centrifugation.

    • Resuspend the final pellet in binding buffer and store at -70°C.

  • Binding Assay:

    • Thaw the prepared membranes and wash them twice with binding buffer.

    • Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well.

    • In a 96-well plate, add the membrane suspension, [3H]-muscimol (a radiolabeled GABA-A agonist) at a final concentration of 5 nM, and varying concentrations of the test compounds (this compound and comparators).

    • For non-specific binding, use a high concentration of unlabeled GABA (10 mM).

    • Incubate the plate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Rationale: The piperidine scaffold is present in several known AChE inhibitors used in the treatment of Alzheimer's disease. This assay will assess the potential of this compound to inhibit this enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of acetylcholinesterase (AChE) in phosphate buffer (pH 8.0).

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in phosphate buffer.

    • Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in phosphate buffer.

    • Prepare serial dilutions of the test compounds and Donepezil (positive control) in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the AChE solution, DTNB solution, and the test compound at various concentrations.

    • Incubate the mixture at room temperature for 15 minutes.

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

Data Presentation and Comparative Analysis

The results from these assays should be tabulated to facilitate a clear comparison between this compound and the selected comparator compounds.

Table 1: Comparative Biological Activity of Piperidine Derivatives

CompoundGABA-A Receptor Binding (Ki, µM)AChE Inhibition (IC50, µM)
This compound To be determinedTo be determined
3-(Piperidin-4-yl)propanoic acidTo be determinedTo be determined
Nipecotic AcidLiterature ValueNot Applicable
DonepezilNot ApplicableLiterature Value

Structure-Activity Relationship (SAR) Insights

The data generated from this proposed study will provide initial insights into the structure-activity relationships of 4-substituted piperidines:

  • Impact of the N-Acetyl Group: By comparing the activity of this compound with its un-acetylated counterpart, the influence of the N-acetyl group on receptor binding or enzyme inhibition can be determined.

  • Role of the Propanoic Acid Chain: The contribution of the propanoic acid side chain to the biological activity can be inferred by comparing the results to piperidine derivatives with different or no substituents at the 4-position.

Visualization of Key Chemical Structures

G cluster_0 This compound cluster_1 3-(Piperidin-4-yl)propanoic acid cluster_2 Nipecotic Acid cluster_3 Donepezil a a b b c c d d

References

Navigating the Therapeutic Potential of Piperidinepropanoic Acid Derivatives in Inflammation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anti-inflammatory efficacy of 1-Piperidinepropionic acid, a structural analog of 3-(1-Acetylpiperidin-4-yl)propanoic acid, with established anti-inflammatory agents.

For research, scientific, and drug development professionals.

Introduction

Publicly available efficacy data for this compound is currently limited. However, its close structural analog, 1-Piperidinepropionic acid (1-PPA), has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation. This guide provides a comparative analysis of the efficacy of 1-PPA against two benchmark compounds: GB88, a known Protease-Activated Receptor 2 (PAR2) antagonist, and Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The comparison is based on available data from preclinical models of inflammation, offering insights into the potential therapeutic applications of this class of compounds. Recent studies suggest that 1-PPA may exert its anti-inflammatory effects through the allosteric inhibition of PAR2, a key receptor in inflammatory signaling pathways.[1][2][3][4][5]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of 1-Piperidinepropionic acid (1-PPA), the PAR2 antagonist GB88, and the NSAID Ibuprofen in various inflammatory models.

Table 1: In Vitro Efficacy Comparison
CompoundModelKey ParameterEfficacyReference
1-PPA LPS-stimulated THP-1 human monocytic cellsIL-6 Gene ExpressionDose-dependent reduction[6]
1-PPA LPS-stimulated THP-1 human monocytic cellsTNF-α Gene ExpressionDose-dependent reduction[6]
GB88 PAR2 agonist-stimulated colonocytesIntracellular Calcium ReleaseIC50: 8 µM[7]
Ibuprofen LPS-stimulated RAW 264.7 macrophagesNitric Oxide ProductionIC50 values < 50 µM for some derivatives[8]
Ibuprofen LPS-stimulated human whole bloodPGE2 Production>90% inhibition of COX-1 activity[9]
Table 2: In Vivo Efficacy Comparison
CompoundModelKey ParameterEfficacyReference
1-PPA LPS-induced sepsis in miceLung IL-6 LevelsSignificant reduction[6]
1-PPA LPS-induced sepsis in miceLung TNF-α LevelsSignificant reduction[6]
GB88 TNBS-induced colitis in ratsMortality and PathologyMore effective than sulfasalazine (100 mg/kg/day)[7]
Ibuprofen LPS-induced systemic inflammation in miceOpen-field ActivityReversed the effect of LPS[10]
Ibuprofen LPS-induced inflammation in Atm-/- cerebellumMicroglial and Astrocytic ActivationReversed the effect of LPS[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

1-PPA in LPS-Induced Sepsis in Mice
  • Animal Model: Male C57BL/6 mice.

  • Induction of Sepsis: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from Escherichia coli at a dose of 10 mg/kg.

  • Compound Administration: 1-PPA was administered intraperitoneally at varying doses (e.g., 1, 10, 100 ng/mL) prior to or following the LPS challenge.

  • Outcome Measurement: At 6 hours post-LPS injection, mice were euthanized, and lung tissues were collected. The levels of IL-6 and TNF-α in lung homogenates were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[6]

GB88 in TNBS-Induced Colitis in Rats
  • Animal Model: Male Wistar rats.

  • Induction of Colitis: Intra-colonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Compound Administration: GB88 was administered orally at a dose of 10 mg/kg/day.

  • Outcome Measurement: Disease progression was monitored by assessing the disease activity index, weight loss, and mortality. Post-mortem analysis included histopathological evaluation of colonic inflammation, bowel wall thickness, and myeloperoxidase activity.[7]

Ibuprofen in LPS-Induced Systemic Inflammation in Mice
  • Animal Model: Male C57BL/6 mice.

  • Induction of Inflammation: Intraperitoneal (i.p.) injection of LPS.

  • Compound Administration: Ibuprofen was administered prior to the LPS challenge.

  • Outcome Measurement: Changes in body temperature, open-field activity, and burrowing behavior were assessed. Levels of inflammatory mediators (IL-6, IL-1β, TNF-α, and PGE2) were measured in serum and brain tissue.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for 1-PPA and a typical experimental workflow for evaluating anti-inflammatory agents in a sepsis model.

cluster_membrane Cell Membrane PAR2 PAR2 G_protein G-protein activation PAR2->G_protein Protease Protease (e.g., Trypsin) Protease->PAR2 activates PPA 1-PPA PPA->PAR2 inhibits (allosteric) Inflammation Inflammatory Signaling Cascade (e.g., MAPKs) G_protein->Inflammation Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) Inflammation->Cytokines

Caption: Proposed mechanism of 1-PPA in inhibiting inflammation via PAR2 antagonism.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Group of Mice Treatment Administer Compound (1-PPA, Comparator, or Vehicle) Animals->Treatment LPS Induce Sepsis (LPS Injection) Treatment->LPS Incubation Incubation Period (e.g., 6 hours) LPS->Incubation Sacrifice Euthanize Mice Incubation->Sacrifice Tissue Collect Lung Tissue Sacrifice->Tissue ELISA Measure Cytokine Levels (IL-6, TNF-α) via ELISA Tissue->ELISA

Caption: Workflow for in vivo evaluation of anti-inflammatory compounds in a sepsis model.

References

A Comparative Guide to Establishing the Preclinical Toxicity Profile of 3-(1-Acetylpiperidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for a Comprehensive Toxicity Profile

The journey of a novel chemical entity (NCE) from discovery to clinical application is contingent upon a thorough understanding of its safety profile. For 3-(1-Acetylpiperidin-4-yl)propanoic acid, a molecule of interest in medicinal chemistry, establishing a comprehensive toxicity profile is a critical step. This guide is designed to navigate the process of generating this essential data package, from initial in silico and in vitro assessments to targeted in vivo studies. Our approach is rooted in a comparative analysis, leveraging data from structurally similar compounds to contextualize the potential hazards and guide experimental design.

Structural Analogues: A Starting Point for Hazard Identification

A comparative toxicological assessment begins with identifying appropriate analogues. The selection of these comparators is based on structural similarity to the target molecule, this compound. The following compounds provide a basis for our initial assessment:

  • Analogue A: 3-(Piperidin-4-yl)propanoic acid: The non-acetylated parent structure.

  • Analogue B: 3-(Piperidin-1-yl)propanoic acid hydrochloride: An isomer with the propanoic acid moiety on the nitrogen atom.

  • Analogue C: 3-(4-Acetylpiperazin-1-yl)propanoic acid: A close analogue with a piperazine ring instead of piperidine.

  • Analogue D: Propanoic acid: The core carboxylic acid component.

A summary of the known hazard classifications for these analogues, based on the Globally Harmonized System (GHS), is presented below. This information, while not exhaustive, provides an initial framework for anticipating the potential toxicities of our target compound.

CompoundCAS NumberGHS Hazard Statements
Target: this compound 131417-49-7Data Not Available
Analogue A: 3-(Piperidin-4-yl)propanoic acid 1822-32-8H318: Causes serious eye damage
Analogue B: 3-(Piperidin-1-yl)propanoic acid hydrochloride 14788-15-9H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation
Analogue C: 3-(4-Acetylpiperazin-1-yl)propanoic acid 705941-78-2H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation
Analogue D: Propanoic acid 79-09-4H226: Flammable liquid and vapour; H314: Causes severe skin burns and eye damage; H335: May cause respiratory irritation

This initial comparison suggests that skin and eye irritation are potential hazards for our target compound, warranting careful handling and the use of appropriate personal protective equipment (PPE) during all experimental procedures. The corrosive nature of propanoic acid further underscores the need for caution.

A Phased Approach to Toxicity Assessment: From In Vitro to In Vivo

A systematic and tiered approach to toxicity testing is essential for making informed decisions in drug development. This involves a progression from high-throughput in vitro assays to more complex in vivo studies. The following sections detail the key experimental workflows.

Phase 1: Foundational In Vitro Toxicology

This initial phase aims to identify potential liabilities at the cellular level, providing a rapid and cost-effective screening cascade.

Determining the concentration at which a compound causes cell death is a fundamental first step. A standard approach involves exposing various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to a range of concentrations of the test article.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogues. Add the compounds to the cells and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Target Compound HepG224To be determined
Target Compound HEK29324To be determined
Analogue A HepG224To be determined
Analogue B HepG224To be determined

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a key indicator of carcinogenic potential. A standard battery of tests is recommended by regulatory agencies.

Experimental Workflow: In Vitro Genotoxicity Battery

genotoxicity_workflow cluster_ames Bacterial Reverse Mutation Assay (Ames Test) cluster_micronucleus In Vitro Micronucleus Assay cluster_mla Mouse Lymphoma Assay (MLA) ames_protocol 1. Treat Salmonella typhimurium strains with test compound ± S9 activation. 2. Plate on minimal glucose agar plates. 3. Incubate and count revertant colonies. ames_endpoint Endpoint: Gene mutations ames_protocol->ames_endpoint micronucleus_protocol 1. Treat mammalian cells (e.g., CHO, TK6) with test compound. 2. Add cytochalasin B to block cytokinesis. 3. Harvest, stain, and score for micronuclei in binucleated cells. micronucleus_endpoint Endpoint: Chromosomal damage (clastogenicity/aneugenicity) micronucleus_protocol->micronucleus_endpoint mla_protocol 1. Treat L5178Y mouse lymphoma cells with test compound. 2. Culture to allow for mutation expression. 3. Plate in selective medium (e.g., with trifluorothymidine). 4. Count mutant colonies. mla_endpoint Endpoint: Gene mutations and clastogenicity mla_protocol->mla_endpoint start Test Compound: This compound start->ames_protocol Assesses point mutations start->micronucleus_protocol Assesses chromosomal damage start->mla_protocol Assesses gene mutations & clastogenicity

Workflow for the standard in vitro genotoxicity testing battery.

A positive result in any of these assays would trigger further investigation and could be a significant hurdle for the compound's development.

Phase 2: Safety Pharmacology and ADME-Tox

This phase investigates specific organ toxicities and the compound's metabolic profile, which are critical for predicting its behavior in a whole organism.

Inhibition of the hERG potassium channel is a major cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias. Therefore, assessing a compound's activity at this channel is a regulatory requirement.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp System: Employ a high-throughput system (e.g., QPatch or SyncroPatch) for whole-cell patch-clamp recordings.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the hERG tail current, which is the primary measurement for assessing the block.

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound.

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.

Data Presentation:

CompoundhERG IC50 (µM)
Target Compound To be determined
Positive Control (e.g., E-4031) Expected value

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Experimental Protocol: In Vitro CYP450 Inhibition Assay

  • Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.

  • Probe Substrates: Utilize a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Incubation: Incubate the microsomes, probe substrates, and a range of concentrations of the test compound.

  • Metabolite Quantification: After the reaction, quantify the formation of the specific metabolites of the probe substrates using LC-MS/MS.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.

cyp450_workflow compound Test Compound (Inhibitor) incubation Incubation compound->incubation microsomes Human Liver Microsomes (CYP Enzymes) microsomes->incubation substrates Probe Substrates (CYP1A2, 2C9, 2D6, 3A4, etc.) substrates->incubation lcms LC-MS/MS Analysis incubation->lcms Quantify Metabolites ic50 IC50 Calculation (Drug-Drug Interaction Potential) lcms->ic50

A Senior Application Scientist's Guide to Validating the Biological Activity of 3-(1-Acetylpiperidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Nipecotic Acid Analog

In the landscape of neurotherapeutics, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the management of epilepsy, anxiety, and a spectrum of neurological disorders. GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), is meticulously regulated at the synaptic cleft. A key mechanism in this regulation is the reuptake of GABA by a family of sodium- and chloride-dependent GABA transporters (GATs). Inhibiting these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

This guide focuses on 3-(1-Acetylpiperidin-4-yl)propanoic acid , a novel compound whose structure bears a striking resemblance to nipecotic acid, the backbone of the clinically approved GAT-1 inhibitor, Tiagabine. This structural analogy forms a compelling hypothesis: that this compound may act as a modulator of GABAergic neurotransmission.

However, a hypothesis is merely the starting point of scientific discovery. Rigorous, multi-faceted validation is paramount. This document provides a comprehensive, technically-grounded framework for the systematic evaluation of this compound's biological activity. We will not only explore its potential as a GAT inhibitor but also consider other plausible biological activities, such as anti-inflammatory effects, to ensure a thorough and unbiased assessment. This guide is designed to be a self-validating system, where each experimental step is justified and cross-referenced, ensuring the generation of robust and publishable data.

Comparative Landscape: Benchmarking Against Established GAT Inhibitors

To ascertain the therapeutic potential of this compound, its activity must be benchmarked against a panel of well-characterized GAT inhibitors. This comparative approach will not only validate its primary mechanism of action but also reveal its selectivity profile across the four known GAT subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1).

CompoundPrimary Target(s)Key Characteristics & Rationale for Inclusion
Tiagabine GAT-1A clinically approved anticonvulsant and the gold standard for GAT-1 inhibition. Its nipecotic acid scaffold makes it the most relevant comparator for our test compound.[1]
(S)-SNAP-5114 GAT-3 > GAT-2A widely used research tool demonstrating selectivity for GAT-3, crucial for determining our compound's subtype specificity.[2][3]
NNC 05-2090 GAT-2 (mGAT2)While highly selective GAT-2 inhibitors are less common, NNC 05-2090 provides a benchmark for activity at this subtype.
BPDBA BGT-1A selective, non-competitive inhibitor of BGT-1, essential for assessing off-target effects or a novel mechanism of action.[4]
EF1502 GAT-1 and BGT-1A dual inhibitor that can help elucidate the effects of combined transporter blockade.[5][6]

Experimental Validation: A Step-by-Step Methodological Guide

The following protocols are designed to provide a comprehensive biological activity profile for this compound.

Phase 1: Primary Target Validation - GABA Transporter Inhibition

The foundational hypothesis is that our test compound inhibits GABA reuptake. This will be assessed using a cell-based [³H]GABA uptake assay.

Experimental Workflow: GABA Transporter Uptake Assay

GAT_Uptake_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep1 Seed HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1 in 96-well plates prep2 Culture for 24-48 hours to form a confluent monolayer prep1->prep2 assay1 Wash cells with uptake buffer prep2->assay1 assay2 Pre-incubate with test compound (various concentrations) or control inhibitors assay1->assay2 assay3 Add [³H]GABA and incubate to allow for transporter-mediated uptake assay2->assay3 assay4 Terminate uptake by washing with ice-cold buffer assay3->assay4 detect1 Lyse cells to release intracellular [³H]GABA assay4->detect1 detect2 Measure radioactivity using a scintillation counter detect1->detect2 detect3 Calculate % inhibition and determine IC₅₀ values detect2->detect3

Caption: Workflow for the [³H]GABA transporter uptake assay.

Detailed Protocol: [³H]GABA Uptake Assay

  • Cell Culture:

    • Maintain HEK293 cell lines stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1 in appropriate culture medium supplemented with a selection antibiotic.

    • Seed cells at a density of 40,000-60,000 cells/well in a 96-well plate and culture for 24-48 hours to achieve a confluent monolayer.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with 100 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Prepare serial dilutions of this compound and the comparator compounds (Tiagabine, (S)-SNAP-5114, etc.) in KRH buffer.

    • Add 50 µL of the compound dilutions to the respective wells and pre-incubate for 15-20 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control for maximal inhibition.

    • Initiate the uptake by adding 50 µL of KRH buffer containing a fixed concentration of [³H]GABA (e.g., 10-20 nM).

    • Incubate for 10-15 minutes at 37°C.

    • Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.

  • Detection and Analysis:

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value for each compound on each transporter subtype using non-linear regression analysis.

Phase 2: Assessing Broader Biological Activity - Anti-Inflammatory Potential

Propanoic acid derivatives have been reported to possess anti-inflammatory properties. It is prudent to investigate this potential secondary activity. A widely accepted in vitro model for this is the inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.

Experimental Workflow: LPS-Induced Cytokine Inhibition Assay

LPS_Assay cluster_cell_prep Cell Culture cluster_treatment Treatment & Stimulation cluster_elisa Cytokine Measurement (ELISA) cell1 Seed RAW 264.7 macrophage cells in 24-well plates cell2 Allow cells to adhere overnight cell1->cell2 treat1 Pre-treat cells with test compound or vehicle for 1-2 hours cell2->treat1 treat2 Stimulate with LPS (1 µg/mL) to induce inflammation treat1->treat2 treat3 Incubate for 24 hours treat2->treat3 elisa1 Collect cell culture supernatants treat3->elisa1 elisa2 Quantify TNF-α and IL-6 levels using commercial ELISA kits elisa1->elisa2 elisa3 Analyze data and determine % cytokine inhibition elisa2->elisa3

Caption: Workflow for assessing anti-inflammatory activity.

Detailed Protocol: Measurement of TNF-α and IL-6 Production

  • Cell Culture and Plating:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in 24-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[7]

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the adhered macrophages with various concentrations of this compound for 1-2 hours. Include a vehicle control.

    • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce the production of pro-inflammatory cytokines.[7][8]

  • Cytokine Quantification by ELISA:

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Quantify the concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available sandwich ELISA kits, following the manufacturer's instructions.[9][10][11][12]

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.[10][13] After blocking, add the standards and collected supernatants. Detect the captured cytokine with a biotinylated detection antibody, followed by an enzyme-linked streptavidin and a substrate to produce a colorimetric signal.[14]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition for each compound concentration.

Phase 3: Preliminary Safety and Bioavailability Assessment

Before a compound can be considered a viable therapeutic candidate, a preliminary assessment of its safety and ability to reach its target is essential.

1. Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which the compound becomes toxic to cells, which is crucial for interpreting the results of the activity assays.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed the relevant cell lines (e.g., HEK293, RAW 264.7, and a neuronal cell line like SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with a wide range of concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[15] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[15]

  • Data Analysis: Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells. Calculate the CC₅₀ (50% cytotoxic concentration).

2. In Vitro Blood-Brain Barrier (BBB) Permeability Assay

For a CNS-active compound, the ability to cross the blood-brain barrier is a critical determinant of its efficacy. An in vitro model using a Transwell system provides a valuable preliminary assessment.

Experimental Workflow: In Vitro BBB Permeability Assay

BBB_Assay cluster_model Model Setup cluster_permeability Permeability Assessment cluster_analysis Quantification & Analysis model1 Coat Transwell inserts (0.4 µm pore size) with collagen model2 Seed hCMEC/D3 human brain endothelial cells on the apical (luminal) side of the insert model1->model2 model3 Culture for 6-7 days to form a confluent monolayer with tight junctions. Monitor integrity via TEER. model2->model3 perm1 Add test compound to the apical (luminal) chamber model3->perm1 perm2 Incubate for a defined time course (e.g., 30, 60, 120 min) perm1->perm2 perm3 Collect samples from the basolateral (abluminal) chamber at each time point perm2->perm3 ana1 Quantify compound concentration in basolateral samples using LC-MS/MS perm3->ana1 ana2 Calculate the apparent permeability coefficient (Papp) ana1->ana2

Caption: Workflow for the in vitro blood-brain barrier assay.

Detailed Protocol: Transwell BBB Permeability Assay

  • Model Construction:

    • Coat the apical side of Transwell inserts (0.4 µm pore size) with rat tail collagen I.[16][17]

    • Seed immortalized human cerebral microvascular endothelial cells (hCMEC/D3) onto the coated inserts at a density of approximately 25,000 cells/cm².[18][19]

    • Culture the cells for 6-7 days, allowing them to form a confluent monolayer with functional tight junctions.[16]

    • Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER).

  • Permeability Experiment:

    • On the day of the experiment, replace the medium in both the apical (luminal) and basolateral (abluminal) chambers with fresh assay buffer.

    • Add this compound to the apical chamber at a defined concentration.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber.

    • Include control compounds with known high (e.g., caffeine) and low (e.g., Lucifer Yellow) BBB permeability.

  • Quantification and Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial monolayer.

Conclusion: A Roadmap to Discovery

The structural similarity of this compound to known GAT inhibitors provides a strong rationale for its investigation as a novel modulator of the GABAergic system. However, this initial hypothesis must be subjected to rigorous and systematic experimental validation. The comparative guide presented here outlines a logical, multi-phase approach to comprehensively characterize its biological activity.

By first confirming its primary target engagement and selectivity through GABA transporter uptake assays, and then expanding the investigation to include potential anti-inflammatory effects and preliminary safety and bioavailability profiling, researchers can build a robust data package. This methodical process, grounded in established protocols and benchmarked against relevant comparators, is essential for determining the true therapeutic potential of this promising compound and paving the way for its future development.

References

A Comparative Guide to the Synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(1-acetylpiperidin-4-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development, can be approached through several strategic routes. This guide provides a comparative analysis of the most viable synthetic pathways, offering detailed experimental protocols and quantitative data to inform methodological choices in a research and development setting. The primary route involves the direct N-acetylation of a piperidine precursor, while an alternative multi-step approach commences from 4-piperidone.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for this compound is contingent on factors such as precursor availability, desired yield and purity, and operational simplicity. Below is a summary of the key performance indicators for two primary synthetic strategies.

ParameterRoute 1: N-Acetylation of 3-(piperidin-4-yl)propanoic acidRoute 2: Multi-step Synthesis from 4-Piperidone
Starting Materials 3-(piperidin-4-yl)propanoic acid, Acetic Anhydride/Acetyl Chloride4-piperidone, Malonic acid or Acrylate derivative, Acetic Anhydride
Number of Steps 13-4
Key Reagents Acetic Anhydride, Triethylamine (or other base)Diethylamine, Acetic Anhydride, H₂/Pd-C
Typical Reaction Time 2-6 hours24-48 hours (cumulative)
Reported Yield 85-95%Lower overall yield expected due to multiple steps
Purity >97% achievable with recrystallizationVariable, requires purification at each step
Scalability Readily scalableMore complex to scale up
Key Advantages High yield, high purity, operational simplicityUtilizes a more readily available starting material
Key Disadvantages Relies on the availability of the piperidine precursorLonger reaction time, lower overall yield, more complex

Experimental Protocols

Route 1: N-Acetylation of 3-(piperidin-4-yl)propanoic acid

This synthetic approach is the most direct and efficient, characterized by high yields and straightforward execution. It involves the acylation of the secondary amine of the piperidine ring.

Materials:

  • 3-(piperidin-4-yl)propanoic acid

  • Acetic Anhydride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-(piperidin-4-yl)propanoic acid (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Route 2: Multi-step Synthesis from 4-Piperidone

Step 1: Knoevenagel Condensation of 4-Piperidone

  • A mixture of 4-piperidone (1.0 eq), malonic acid (1.2 eq), and diethylamine (0.1 eq) in pyridine is heated at reflux for 8-12 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with HCl and the resulting solid is filtered and dried.

Step 2: Reduction of the Alkylidene Intermediate

  • The product from the previous step is dissolved in methanol and subjected to catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

  • The reaction is stirred at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated to give 3-(piperidin-4-yl)propanoic acid.

Step 3: N-Acetylation

  • The 3-(piperidin-4-yl)propanoic acid obtained is then acetylated following the protocol described in Route 1 .

Synthesis Workflow Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product 3_piperidin_4_yl_propanoic_acid 3-(piperidin-4-yl)propanoic acid N_Acetylation N-Acetylation (Acetic Anhydride, Triethylamine, DCM) 3_piperidin_4_yl_propanoic_acid->N_Acetylation Final_Product This compound N_Acetylation->Final_Product

Caption: Workflow for the N-acetylation of 3-(piperidin-4-yl)propanoic acid.

Synthesis_Route_2 cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product 4_Piperidone 4-Piperidone Knoevenagel Knoevenagel Condensation (Malonic Acid, Diethylamine) 4_Piperidone->Knoevenagel Reduction Catalytic Hydrogenation (H₂, Pd/C) Knoevenagel->Reduction N_Acetylation N-Acetylation (Acetic Anhydride, Triethylamine) Reduction->N_Acetylation Final_Product This compound N_Acetylation->Final_Product

Caption: Multi-step synthesis workflow starting from 4-piperidone.

Structure-Activity Relationship Studies of Propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Structure-activity relationship (SAR) studies are crucial in optimizing these molecules to enhance their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of various propanoic acid derivatives, highlighting the impact of structural modifications on their biological functions. While specific SAR data for "3-(1-Acetylpiperidin-4-yl)propanoic acid" is not extensively available in the public domain, this document will draw upon data from related propanoic acid analogs to illustrate the principles of SAR in this chemical class. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on the propanoic acid core.

Comparative Structure-Activity Relationship Data

The following tables summarize the SAR for different classes of propanoic acid derivatives, focusing on their antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity of Propanoic Acid Schiff Base and Ester Derivatives [1]

Compound IDModification from Parent Propanoic AcidTarget OrganismActivity (pMIC)Key SAR Insights
Parent Propanoic Acid--Reference structure.
Schiff Bases (General) Addition of various substituted imine groupsS. aureus, B. subtilis, E. coli, C. albicans, A. nigerGenerally goodSchiff bases showed better antimicrobial activity than ester derivatives.[1]
Compound 10 Specific Schiff base derivativeC. albicans, A. niger1.93Emerged as the most potent antifungal agent in the series.[1]
Esters (General) Esterification with various alcoholsS. aureus, B. subtilis, E. coli, C. albicans, A. nigerGenerally poorEsterification of the carboxylic acid moiety generally leads to decreased antimicrobial activity.[1]
Compound 19 Ester synthesized with benzyl alcoholB. subtilisMost active against B. subtilis among estersThe presence of a benzyl group can enhance antibacterial activity in the ester series.[1]
General Trend Presence of electron-withdrawing groups (e.g., p-Br)Bacterial strainsIncreased activityElectron-withdrawing substituents on the aromatic rings of the Schiff bases enhanced antibacterial potency.[1]

Table 2: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-yl)Amino]Propanoic Acid Derivatives against A549 Lung Cancer Cells [2][3]

Compound IDR Group ModificationIC50 (µM)Key SAR Insights
Parent Scaffold 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid-Reference scaffold.
21 Oxime derivative (-C=NOH)5.42The introduction of an oxime moiety significantly enhances antiproliferative activity.[2][3]
22 Oxime derivative (-C=NOH)2.47Exhibited the most potent cytotoxicity, surpassing the efficacy of cisplatin.[2][3]
25 Carbohydrazide derivative8.05Carbohydrazides also showed promising activity.[2]
26 Carbohydrazide derivative25.4Activity is sensitive to substitutions on the hydrazide moiety.[2]
27-30 Phenylhydrazinylidene derivatives and their methyl estersLow activityThese modifications led to a significant decrease in antiproliferative effects.[2]
31, 32 Hydrazone and hydrazide derivativesReduced activityShowed limited cytotoxicity compared to oxime and carbohydrazide derivatives.[2]
Cisplatin Reference Drug11.71Compounds 21, 22, and 25 demonstrated higher antiproliferative activity than the standard chemotherapeutic agent.[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR studies. Below are generalized protocols for the types of experiments cited in the tables above.

Antimicrobial Susceptibility Testing (Tube Dilution Method)[1]
  • Preparation of Test Compounds: A stock solution of each synthesized propanoic acid derivative is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to obtain a range of concentrations.

  • Inoculum Preparation: Standardized suspensions of the test microorganisms (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger) are prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Incubation: The diluted compounds are added to tubes containing liquid growth medium. The microbial inoculum is then added to each tube.

  • Observation: The tubes are incubated under appropriate conditions (temperature, time). The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Data Analysis: The MIC values are recorded and often converted to pMIC (-logMIC) for easier comparison.

In Vitro Antiproliferative Assay (MTT Assay)[4]
  • Cell Culture: Human cancer cell lines (e.g., A549 lung adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells metabolize the MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Visualizations

The following diagrams illustrate a general workflow for structure-activity relationship studies and a hypothetical signaling pathway that could be targeted by propanoic acid derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead Lead Compound (Propanoic Acid Derivative) SAR_Hypothesis Formulate SAR Hypothesis Lead->SAR_Hypothesis Analog_Design Design Analogs (Systematic Modification) SAR_Hypothesis->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Synthesis->In_Vitro In_Vivo In Vivo Models (e.g., Animal Models of Disease) In_Vitro->In_Vivo Promising Candidates Data_Analysis Analyze Activity Data In_Vitro->Data_Analysis SAR_Elucidation Elucidate SAR Data_Analysis->SAR_Elucidation Optimization Lead Optimization SAR_Elucidation->Optimization Optimization->Analog_Design Iterative Design Cycle New_Lead Optimized Lead Optimization->New_Lead

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Transcription_Factors->Gene_Expression Propanoic_Acid Propanoic Acid Derivative Propanoic_Acid->Receptor Inhibition Propanoic_Acid->PI3K Inhibition

Caption: Hypothetical signaling pathway targeted by propanoic acid derivatives.

References

A Comparative Guide to the Potential Cross-Reactivity of 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for analyzing the potential cross-reactivity of the novel compound, 3-(1-Acetylpiperidin-4-yl)propanoic acid. Due to the limited publicly available data on this specific molecule, this document outlines a comparative analysis based on the known biological activities of structurally similar compounds containing piperidine and propanoic acid motifs. The provided experimental protocols and data presentation formats are intended to guide researchers in designing and interpreting studies to characterize the selectivity of this compound.

The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system, cancer, and infectious diseases.[1][2] The biological activity of piperidine derivatives is heavily influenced by the nature and position of their substituents.[1] Given the structure of this compound, several potential biological targets can be hypothesized based on existing structure-activity relationship (SAR) data for related molecules.

Potential Biological Targets and Rationale for Cross-Reactivity Screening

Based on the prevalence of the piperidine core in various bioactive molecules, a primary cross-reactivity screening panel for this compound should include, but not be limited to, the following target classes:

  • G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in many GPCR ligands. A notable example is its presence in antagonists of the Protease-Activated Receptor 2 (PAR2). A structurally related compound, 1-Piperidine Propionic Acid (1-PPA), has been shown to be an effective PAR2 antagonist, protecting against septic shock by modulating the inflammatory response.[3]

  • Enzymes:

    • Acetylcholinesterase (AChE): Many piperidine-containing compounds are potent inhibitors of AChE. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine is a highly potent and selective AChE inhibitor with an IC50 of 5.7 nM.[4] The acetyl group on the piperidine nitrogen of the query compound may influence its interaction with the active site of AChE.

    • Butyrylcholinesterase (BuChE): As a related cholinesterase, BuChE should be included in the screening panel to assess the selectivity of any potential AChE inhibition.[4]

  • Transporters: The piperidine scaffold is also found in inhibitors of neurotransmitter transporters, such as the dopamine transporter (DAT). Analogs of cocaine that replace the tropane skeleton with a piperidine ring have shown substantial affinity for DAT.[5]

Hypothetical Comparative Selectivity Profile

The following table presents a hypothetical data structure for comparing the inhibitory activity of this compound against a panel of potential targets. This table should be populated with experimental data to build a comprehensive cross-reactivity profile.

TargetCompoundActivity (IC50/Ki, nM)Selectivity Index
Primary Target This compound Experimental Value-
Competitor ALiterature Value-
Competitor BLiterature Value-
Potential Cross-Reactivity Targets
PAR2This compound Experimental ValuePrimary Target IC50 / PAR2 IC50
AChEThis compound Experimental ValuePrimary Target IC50 / AChE IC50
BuChEThis compound Experimental ValuePrimary Target IC50 / BuChE IC50
DATThis compound Experimental ValuePrimary Target IC50 / DAT IC50

Experimental Protocols

To determine the cross-reactivity profile of this compound, a series of in vitro assays should be conducted. Below are representative protocols for key experiments.

Protease-Activated Receptor 2 (PAR2) Antagonist Assay (Calcium Mobilization)

This assay measures the ability of the test compound to inhibit the increase in intracellular calcium concentration induced by a PAR2 agonist.

  • Cell Line: HEK293 cells stably expressing human PAR2.

  • Agonist: Trypsin or a specific PAR2-activating peptide (e.g., SLIGKV-NH2).

  • Methodology:

    • Plate the PAR2-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Add the PAR2 agonist to induce calcium mobilization.

    • Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

  • Enzyme Source: Purified human recombinant AChE.

  • Substrate: Acetylthiocholine (ATCh).

  • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Methodology:

    • Prepare a solution of AChE in phosphate buffer (pH 8.0).

    • In a 96-well plate, add the enzyme solution to wells containing varying concentrations of this compound.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a solution of ATCh and DTNB.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration. A parallel assay using butyrylcholinesterase should be run to determine selectivity.

Visualizations

Potential Signaling Pathway Modulation

The following diagram illustrates a simplified signaling pathway for PAR2, a potential target for this compound. Inhibition of this pathway would be a key indicator of the compound's activity.

PAR2_Signaling_Pathway cluster_membrane Cell Membrane PAR2 PAR2 Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Trypsin Trypsin/ Agonist Peptide Trypsin->PAR2 Activates Test_Compound This compound Test_Compound->PAR2 Inhibits Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces Downstream Downstream Signaling (e.g., NF-κB) Ca_Release->Downstream Leads to

Caption: Simplified PAR2 signaling pathway and potential inhibition point.

Experimental Workflow for Cross-Reactivity Analysis

The diagram below outlines a logical workflow for assessing the cross-reactivity of this compound.

Cross_Reactivity_Workflow cluster_planning Phase 1: Planning & Primary Screening cluster_screening Phase 2: Secondary & Selectivity Screening cluster_analysis Phase 3: Data Analysis & Profiling Target_ID Identify Potential Targets (Based on SAR) Primary_Assay Primary Target Assay Target_ID->Primary_Assay Secondary_Panel Broad Target Panel Screening (e.g., GPCRs, Enzymes, Transporters) Primary_Assay->Secondary_Panel If Active Selectivity_Assays Selectivity Assays (e.g., AChE vs. BuChE) Secondary_Panel->Selectivity_Assays IC50 Determine IC50/Ki Values Selectivity_Assays->IC50 Selectivity_Index Calculate Selectivity Indices IC50->Selectivity_Index Profile Generate Cross-Reactivity Profile Selectivity_Index->Profile

Caption: Workflow for characterizing compound cross-reactivity.

References

Benchmarking "3-(1-Acetylpiperidin-4-yl)propanoic acid" Against Known GABA Transaminase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of "3-(1-Acetylpiperidin-4-yl)propanoic acid" against established inhibitors of γ-aminobutyric acid transaminase (GABA-T). Due to the absence of publicly available quantitative inhibitory data for "this compound," this document focuses on providing a framework for its evaluation by benchmarking it against well-characterized GABA-T inhibitors. The information presented herein is intended to guide researchers in the design and execution of experiments to determine the inhibitory potency of this compound and to compare its activity with that of known inhibitors.

Introduction to GABA Transaminase and Its Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The enzymatic degradation of GABA is primarily carried out by GABA transaminase (GABA-T), a pyridoxal phosphate-dependent enzyme.[1] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, a therapeutic strategy employed in the treatment of neurological disorders such as epilepsy and potentially for addiction.[1] "this compound," a structural analog of GABA, is hypothesized to act as a GABA-T inhibitor. This guide outlines the necessary experimental framework to test this hypothesis and compare its efficacy against established inhibitors.

Comparative Analysis of Known GABA-T Inhibitors

To provide a benchmark for the evaluation of "this compound," the following table summarizes the inhibitory potency of several well-characterized GABA-T inhibitors. It is important to note that IC₅₀ values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.

InhibitorType of InhibitionIC₅₀ (µM)Ki (mM)Source Organism of GABA-T
Aminooxyacetic acidNot specified2.7-Mouse Brain
GabaculineCatalytic inhibitor1.8-Mouse Brain
γ-acetylenic GABACatalytic inhibitor150-Mouse Brain
Vigabatrin (γ-vinyl GABA)Catalytic inhibitor35026 ± 3Mouse Brain / Pseudomonas fluorescens
TaurineCompetitive-68 ± 7Pseudomonas fluorescens

Note: Data for "this compound" is not currently available in the public domain and would need to be determined experimentally.

Experimental Protocols

To determine the inhibitory activity of "this compound" and to conduct a direct comparison with known inhibitors, the following detailed experimental protocols for a GABA transaminase inhibition assay are provided.

Spectrophotometric Assay for GABA Transaminase Activity

This assay measures the activity of GABA-T by quantifying the production of glutamate, which is then converted in a coupled reaction that results in a measurable change in absorbance.

Materials:

  • Purified GABA transaminase (e.g., from porcine or recombinant human source)

  • γ-aminobutyric acid (GABA)

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)[2][3][4]

  • Glutamate dehydrogenase (GDH)

  • NAD⁺ (or NADP⁺ depending on the GDH used)

  • Assay Buffer: e.g., 50 mM Potassium Pyrophosphate buffer (pH 8.6)

  • "this compound" and other inhibitors

  • Spectrophotometer capable of reading at 340 nm

  • 96-well microplate (optional, for higher throughput)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of GABA, α-ketoglutarate, PLP, and NAD⁺ in the assay buffer.

    • Prepare a stock solution of the inhibitor ("this compound") in a suitable solvent (e.g., DMSO or water) and create a dilution series to determine the IC₅₀.

  • Enzyme Preparation:

    • Dilute the purified GABA-T to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Reaction:

    • In a cuvette or a well of a microplate, combine the assay buffer, GABA, α-ketoglutarate, PLP, and NAD⁺.

    • Add the desired concentration of the inhibitor or vehicle control.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the diluted GABA-T enzyme.

    • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH (or NADPH).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Visualizing the GABAergic Synapse and Inhibition Workflow

To better understand the context of GABA-T inhibition, the following diagrams illustrate the GABAergic synapse and a typical experimental workflow for inhibitor screening.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_released GABA_vesicle->GABA_released Release GABA_receptor GABA Receptor GABA_released->GABA_receptor Binding GAT GABA Transporter (GAT) GABA_released->GAT Uptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition GABA_T GABA Transaminase (GABA-T) GAT->GABA_T SSA Succinic Semialdehyde GABA_T->SSA

Caption: The GABAergic synapse and GABA metabolism.

Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrates, Buffers, Inhibitors) prepare_assay Prepare Assay Mixture in 96-well Plate or Cuvettes start->prepare_assay add_inhibitor Add 'this compound' and Known Inhibitors at Various Concentrations prepare_assay->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate initiate_reaction Initiate Reaction by Adding GABA-T pre_incubate->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm over Time (Spectrophotometer) initiate_reaction->measure_absorbance data_analysis Calculate Initial Velocities and Percentage Inhibition measure_absorbance->data_analysis determine_ic50 Determine IC50 Values by Plotting Dose-Response Curves data_analysis->determine_ic50 comparison Compare IC50 of Test Compound to Known Inhibitors determine_ic50->comparison

Caption: Workflow for GABA-T inhibitor screening.

Conclusion

While direct experimental data for "this compound" is not yet available, this guide provides the necessary framework for its evaluation as a potential GABA-T inhibitor. By following the detailed experimental protocols and utilizing the provided comparative data for known inhibitors, researchers can effectively determine the inhibitory potency of this compound. The visualization of the GABAergic synapse and the experimental workflow further aids in understanding the context and practical steps involved in this research. The discovery of novel, potent, and selective GABA-T inhibitors remains a significant goal in the development of new therapeutics for neurological disorders.

References

Assessing the Metabolic Stability of 3-(1-Acetylpiperidin-4-yl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic stability of a compound is a critical step in evaluating its potential as a therapeutic agent. This guide provides a comparative assessment of the metabolic stability of "3-(1-Acetylpiperidin-4-yl)propanoic acid," a molecule featuring a piperidine scaffold, a common motif in medicinal chemistry.[1][2] The metabolic fate of such compounds significantly impacts their pharmacokinetic profiles, including half-life and bioavailability.[3]

This guide offers a comparative analysis using in vitro microsomal stability data, outlines a detailed experimental protocol for this assessment, and provides visualizations to clarify the experimental workflow and decision-making process.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of "this compound" and two alternative piperidine-containing compounds in human liver microsomes. The data, presented as half-life (t½) and intrinsic clearance (CLint), are key indicators of metabolic stability. A longer half-life and lower intrinsic clearance generally suggest greater stability.[3][4]

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Structure of this compound4530.8
Alternative A: 1-Benzoyl-4-phenylpiperidine Structure of 1-Benzoyl-4-phenylpiperidine2069.3
Alternative B: 4-(4-Chlorophenyl)-1-methylpiperidine Structure of 4-(4-Chlorophenyl)-1-methylpiperidine> 60< 11.5

Note: The data presented for "this compound" and its alternatives are hypothetical for illustrative purposes, based on typical values for similar compounds.

Experimental Protocol: In Vitro Microsomal Stability Assay

The metabolic stability of the compounds is evaluated using a hepatic microsomal stability assay, a standard in vitro method to assess Phase I metabolism.[5][6][7]

1. Objective:

To determine the rate of metabolism of a test compound by liver microsomes, providing an estimate of its intrinsic clearance.[5]

2. Materials and Reagents:

  • Test compounds

  • Human liver microsomes (pooled)[8]

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][10]

  • Control compounds (e.g., a known stable and a known unstable compound)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis[9]

3. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in buffer.

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[11]

  • Incubation:

    • Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound.

    • The final incubation mixture will contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[11]

    • The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.[9]

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

The following diagrams illustrate the experimental workflow and the logical framework for comparing metabolic stability.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_cpd Prepare Test Compound Stock Solution mix Combine Compound, Microsomes, and NADPH System prep_cpd->mix prep_mic Prepare Microsomal Working Solution prep_mic->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate sample Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Terminate Reaction with Acetonitrile sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_t_half Calculate Half-Life (t½) analyze->calc_t_half calc_clint Calculate Intrinsic Clearance (CLint) analyze->calc_clint

Caption: Experimental workflow for the in vitro microsomal stability assay.

G cluster_decision Decision Framework start Assess Metabolic Stability of this compound assay Perform In Vitro Microsomal Stability Assay start->assay data Obtain Half-life (t½) and Intrinsic Clearance (CLint) assay->data compare Compare with Alternative Compounds data->compare decision Is Stability Acceptable? compare->decision proceed Proceed to Further Pharmacokinetic Studies decision->proceed Yes optimize Consider Structural Modification for Improved Stability decision->optimize No

Caption: Logical framework for assessing and comparing metabolic stability.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-(1-Acetylpiperidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides disposal guidelines for 3-(1-Acetylpiperidin-4-yl)propanoic acid based on the safety data for structurally analogous compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available. Researchers, scientists, and drug development professionals must obtain the substance-specific SDS and consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

The proper disposal of laboratory chemicals is paramount for personnel safety and environmental protection. For this compound, a derivative of both piperidine and propanoic acid, a cautious approach to its disposal is necessary. Based on the hazard profiles of similar chemical structures, it should be treated as a hazardous waste.

Surrogate Hazard Profile

The following table summarizes the likely hazards of this compound based on data from structurally similar compounds. This information is crucial for risk assessment and the formulation of appropriate handling and disposal procedures.

Hazard CategoryAnticipated HazardPrecautionary Statements
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area.[1][2]
Skin Corrosion/ Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough risk assessment should be conducted. The following minimum PPE is recommended:

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI/ISEA Z87.1 standards.To protect against potential splashes that may cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).To prevent direct skin contact, which can cause irritation. Gloves should be inspected before use and disposed of properly after handling.
Body Protection A standard laboratory coat.To protect clothing and skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the risk of inhaling dust or aerosols, which may cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be in accordance with federal, state, and local environmental regulations.[3] Do not dispose of this chemical down the drain or in regular trash.[4]

1. Waste Identification and Segregation:

  • Classify all materials contaminated with this compound as hazardous chemical waste. This includes:

    • Unused or expired neat compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated lab supplies, including vials, pipette tips, and absorbent pads.

    • Solutions containing the compound.

  • Segregate this waste into designated, clearly labeled, and sealed containers to prevent comingling with other waste types.[4]

2. Containerization:

  • Use a designated, leak-proof, and sealable container for the collection of solid waste.

  • For liquid waste (solutions containing the compound), use a compatible, sealed container.

  • Label the container clearly with a hazardous waste tag detailing the contents, including the full chemical name: "this compound".

3. Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.[4]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pick-up.[4]

  • Alternatively, partner with a licensed professional waste disposal service for the collection and disposal of the chemical waste.[5]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate unnecessary personnel from the area.

  • Wear Appropriate PPE: Don the appropriate personal protective equipment as outlined in the table above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal. Avoid creating dust.[3]

    • For liquid spills, absorb the material with an inert absorbent (e.g., sand, silica gel, or vermiculite) and transfer it into an airtight container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste, emphasizing the critical role of the Safety Data Sheet (SDS).

G cluster_0 Chemical Waste Disposal Decision Process A Chemical Waste Generated B Obtain and Review Safety Data Sheet (SDS) A->B C Identify Hazards (e.g., Flammable, Corrosive, Toxic) B->C D Determine Proper Waste Stream C->D E Hazardous Waste D->E Hazardous F Non-Hazardous Waste D->F Non-Hazardous G Segregate and Containerize in Labeled, Sealed Container E->G J Dispose of According to Institutional Guidelines F->J H Store in Satellite Accumulation Area (SAA) G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling 3-(1-Acetylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(1-Acetylpiperidin-4-yl)propanoic acid. Adherence to these procedures is vital for ensuring laboratory safety and maintaining a secure research environment.

I. Personal Protective Equipment (PPE)

When handling this compound, which is anticipated to be a solid organic acid, a comprehensive approach to personal protection is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles, Face ShieldGoggles must be ANSI Z87.1-compliant to protect against splashes.[1] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling organic acids.[2][3][4] Always check the glove manufacturer's compatibility chart.[2] Gloves should be disposed of after use or upon contamination.
Body Protection Laboratory Coat, Chemical-Resistant ApronA fully buttoned, full-length lab coat is required to protect skin and clothing.[2][3] For larger quantities or splash risks, a chemical-resistant apron should be worn over the lab coat.[1][2]
Respiratory Protection Use in a Fume HoodAll work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of any dust or aerosols.[1][2] If a fume hood is not available, a risk assessment must be conducted to determine if a respirator is necessary.
Foot Protection Closed-Toed ShoesFull-length pants and closed-toed shoes are mandatory to protect against spills.[1][2]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to minimize risks during the handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Gather all necessary PPE as detailed in the table above and inspect for any damage.

  • Prepare your work area by removing any unnecessary items and ensuring spill cleanup materials are readily accessible.

  • Locate the nearest emergency eyewash station and safety shower before beginning work.

2. Handling the Compound:

  • Don the appropriate PPE: lab coat, chemical splash goggles, and compatible gloves.

  • Perform all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.

  • Avoid generating dust when handling the material.

  • Use appropriate tools (e.g., spatulas, weighing paper) for transfers.

  • Keep the container tightly closed when not in use.[5]

3. In Case of a Spill:

  • Small Spill (solid): If a small amount of solid is spilled, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.[2]

  • Large Spill: In the event of a large spill, evacuate the area and alert your laboratory supervisor and safety officer immediately.

4. Post-Handling:

  • Thoroughly clean the work area after use.

  • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.[6]

  • Wash hands thoroughly with soap and water after removing gloves.[2][5]

III. Disposal Plan

Proper disposal of chemical waste is critical to environmental protection and laboratory safety.

  • Waste Collection:

    • All solid waste contaminated with this compound, including used weighing paper and contaminated PPE, should be placed in a clearly labeled, sealed hazardous waste container.

    • Unused or unwanted this compound must be disposed of as hazardous chemical waste.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request:

    • Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[5]

IV. Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for safely handling this compound.

SafeHandlingWorkflow Start Start Preparation 1. Preparation - Verify Fume Hood - Inspect & Don PPE - Prepare Workspace Start->Preparation Handling 2. Handling - Work in Fume Hood - Avoid Dust Generation - Keep Container Closed Preparation->Handling PostHandling 3. Post-Handling - Clean Workspace - Doff & Dispose PPE - Wash Hands Handling->PostHandling Spill Spill Occurs Handling->Spill Disposal 4. Disposal - Collect Waste - Label Container - Store for Pickup PostHandling->Disposal End End Disposal->End Cleanup Spill Cleanup - Follow Protocol Spill->Cleanup Cleanup->PostHandling

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。